molecular formula C9H6F4O3 B143430 3,4-Bis(difluoromethoxy)benzaldehyde CAS No. 127842-54-0

3,4-Bis(difluoromethoxy)benzaldehyde

Cat. No.: B143430
CAS No.: 127842-54-0
M. Wt: 238.14 g/mol
InChI Key: IPHURZAZBKLMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(difluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H6F4O3 and its molecular weight is 238.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-bis(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHURZAZBKLMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561105
Record name 3,4-Bis(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127842-54-0
Record name 3,4-Bis(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127842-54-0

This technical guide provides a comprehensive overview of 3,4-Bis(difluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant applications, particularly its role as a precursor to the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.

Compound Properties and Specifications

This compound is a benzaldehyde derivative characterized by the presence of two difluoromethoxy groups at the 3 and 4 positions of the benzene ring. These fluorine-containing moieties are crucial in medicinal chemistry as they can enhance metabolic stability and lipophilicity, which are desirable characteristics for drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 127842-54-0[1][2][3][4][5]
Molecular Formula C9H6F4O3[2]
Molecular Weight 238.14 g/mol
Appearance Colorless to light yellow liquid or solid[2]
Boiling Point 265.8 ± 35.0 °C at 760 Torr[2]
Density 1.387 ± 0.06 g/cm³[2]
Purity Typically ≥97%[1][5]
Storage Temperature Refrigerator[1][5]

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ 9.96 (s, 1H, CHO), 7.78 - 7.76 (m, 2H, H2, H6), 7.42 (d, J = 8.0 Hz, 1H, H5), 6.64 (t, J = 72 Hz, 1H, OCHF₂), 6.60 (t, J = 72 Hz, 1H, OCHF₂)
¹³C NMR (125 MHz, CDCl₃) δ 189.7, 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.4 (t, J = 259 Hz), 115.2 (t, J = 259 Hz)
Infrared (cm⁻¹) 1698, 1509, 1381, 1038, 794

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the difluoromethylation of 3,4-dihydroxybenzaldehyde. The following protocol is a detailed method for this synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Reaction Difluoromethylation 3,4-Dihydroxybenzaldehyde->Reaction Sodium chlorodifluoroacetate Sodium chlorodifluoroacetate Sodium chlorodifluoroacetate->Reaction Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Base DMF, Water DMF, Water DMF, Water->Reaction Solvent This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Materials and Reagents:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and potassium carbonate (excess, e.g., 4.0 eq) in a mixture of DMF and water.

  • Addition of Reagent: Add sodium chlorodifluoroacetate (excess, e.g., 4.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to 80°C and maintain this temperature with stirring for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction process three times to ensure all the product is recovered.

  • Washing: Combine the organic layers and wash sequentially with water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 5-10%) as the eluent. This will yield this compound as a colorless oil.

Application in Drug Development: Synthesis of Roflumilast

This compound is a crucial intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The benzaldehyde group serves as a reactive handle for further chemical transformations to build the final drug molecule.

The introduction of the difluoromethoxy groups is a key step in the synthesis of Roflumilast and similar PDE4 inhibitors. These groups can improve the pharmacokinetic profile of the drug by increasing its metabolic stability and enhancing its binding affinity to the target enzyme.

G This compound This compound Oxidation Oxidation This compound->Oxidation Benzoic_Acid_Derivative 3,4-Bis(difluoromethoxy)benzoic acid Oxidation->Benzoic_Acid_Derivative Amide_Coupling Amide_Coupling Benzoic_Acid_Derivative->Amide_Coupling Roflumilast Roflumilast Amide_Coupling->Roflumilast

Caption: Roflumilast Synthesis Workflow.

Signaling Pathway of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drugs like Roflumilast increase the intracellular levels of cAMP. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a reduction of inflammatory responses. This mechanism is particularly relevant in inflammatory diseases such as COPD.

G cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Roflumilast Roflumilast Roflumilast->PDE4 Inhibits Inflammatory_Response Decreased Inflammatory Response PKA->Inflammatory_Response

Caption: PDE4 Inhibition Signaling Pathway.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[1][5]

Hazard and Precautionary Statements:

  • Hazard Statement(s): H302 (Harmful if swallowed).[1][5]

  • Precautionary Statement(s): P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide on the Molecular Weight of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3,4-Bis(difluoromethoxy)benzaldehyde, a compound of interest in various research and development sectors. The following sections present the molecular formula, a comprehensive calculation of its molecular weight, and a visual representation of its chemical structure.

Molecular Formula and Composition

The chemical formula for this compound is C9H6F4O3.[1] This formula indicates that each molecule is composed of nine carbon atoms, six hydrogen atoms, four fluorine atoms, and three oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are utilized for this calculation.

ElementSymbolQuantityAtomic Weight (amu)Total Contribution (amu)
CarbonC912.011[2][3][4]108.099
HydrogenH61.008[5][6][7]6.048
FluorineF418.998[8][9]75.992
OxygenO315.999[10][11][12]47.997
Total 238.136

The calculated molecular weight of this compound is 238.14 g/mol .[1]

Structural Representation

A visual representation of the molecular structure provides valuable insight into the spatial arrangement of atoms and functional groups.

Molecular structure of this compound.

References

An In-depth Technical Guide to 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for 3,4-bis(difluoromethoxy)benzaldehyde, a key intermediate in modern pharmaceutical development.

Core Chemical Properties

This compound is an organic compound notable for the presence of two difluoromethoxy groups on the benzaldehyde scaffold. These fluorinated moieties are critical in medicinal chemistry for enhancing the metabolic stability and lipophilicity of drug candidates.[1] The compound is primarily recognized as a crucial intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 127842-54-0[2]
Molecular Formula C₉H₆F₄O₃
Molecular Weight 238.14 g/mol
Appearance Colorless oil or solid/liquid[2]
Boiling Point 75-80 °C at 0.15 mmHg[3]
Density 1.326 g/cm³ (at 20°C)[3]
Purity Typically ≥97%
Storage Temperature Refrigerator[2]
InChI Key IPHURZAZBKLMQJ-UHFFFAOYSA-N

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the verification and quality control of this compound. The following data has been reported.

Table 2: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR (400 MHz, CDCl₃): δ 9.96 (s, 1H, CHO), 7.76-7.78 (m, 2H, H₂, H₆), 7.42 (d, J=8.0 Hz, 1H, H₅), 6.64 (t, J=72 Hz, 1H, OCHF₂), 6.60 (t, J=72 Hz, 1H, OCHF₂)[2]
¹³C NMR (125 MHz, CDCl₃): δ 189.7, 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.4 (t, J=259 Hz), 115.2 (t, J=259 Hz)[2]
Infrared (IR) (cm⁻¹): 1698, 1509, 1381, 1038, 794[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the difluoromethylation of 3,4-dihydroxybenzaldehyde.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3,4-Dihydroxybenzaldehyde D Solvent: DMF A->D B Sodium Chlorodifluoroacetate B->D C Potassium Carbonate C->D E Temperature: 80°C G This compound E->G Yield: ~65% F Time: 16 hours G cluster_applications Therapeutic Applications A This compound B PDE4 Inhibitors A->B Key Intermediate For C Roflumilast B->C e.g. E Other Bioactive Molecules B->E Leads to D COPD Treatment C->D Indication F Cancer, CNS Disorders, Inflammatory Disorders E->F Targets

References

An In-depth Technical Guide to the Physical Properties of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 3,4-Bis(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of various biologically active molecules.[1] The information presented herein is intended to support research and development activities in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is an organic compound notable for its use as an intermediate in the preparation of phosphodiesterase-4 (PDE4) inhibitors and other therapeutic agents.[2] Its physical state can be a colorless to light yellow liquid or a solid, depending on the ambient temperature.

Table 1: Summary of Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₉H₆F₄O₃[3]
Molecular Weight 238.14 g/mol [3]
Appearance Colorless to light yellow liquid or solid[1]
Melting Point -15 °C[1]
Boiling Point 75-80 °C at 0.15 mmHg[1]
Density 1.326 g/cm³ at 20 °C[1]
Purity ≥97%
Storage Temperature Refrigerator (2-8°C)[4]
InChI Key IPHURZAZBKLMQJ-UHFFFAOYSA-N

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

1. Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound from 3,4-dihydroxybenzaldehyde.[2]

  • Materials:

    • 3,4-dihydroxybenzaldehyde

    • Sodium chlorodifluoroacetate

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • A suspension is prepared by adding sodium chlorodifluoroacetate (58 mmol), 3,4-dihydroxybenzaldehyde (14 mmol), and potassium carbonate (58 mmol) to a mixture of DMF (200 mL) and water (10 mL).[2]

    • The reaction mixture is heated to 80 °C and maintained at this temperature for 16 hours.[2]

    • After 16 hours, the mixture is cooled to room temperature.[2]

    • The reaction mixture is diluted with water, and the aqueous phase is extracted with ethyl acetate.[2]

    • The combined organic phases are washed sequentially with water and brine.[2]

    • The organic layer is then dried and concentrated.[2]

    • The crude product is purified by column chromatography using 5-10% ethyl acetate in petroleum ether as the eluent to yield this compound as a colorless oil.[2]

2. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 9.96 (s, 1H, CHO), 7.78-7.76 (m, 2H, H₂, H₆), 7.42 (d, J = 8.0 Hz, 1H, H₅), 6.64 (t, J = 72 Hz, 1H, OCHF₂), 6.60 (t, J = 72 Hz, 1H, OCHF₂).[2]

    • ¹³C NMR (125 MHz, CDCl₃): δ 189.7, 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.4 (t, J = 259 Hz), 115.2 (t, J = 259 Hz).[2]

  • Infrared (IR) Spectroscopy:

    • The compound exhibits characteristic peaks at 1698, 1509, 1381, 1038, and 794 cm⁻¹.[2]

Diagrams and Workflows

Synthesis Workflow

The synthesis of this compound from 3,4-dihydroxybenzaldehyde can be visualized as a multi-step chemical process.

Figure 1: Synthesis Workflow cluster_reactants Reactants & Solvents cluster_process Reaction & Purification cluster_product Final Product r1 3,4-Dihydroxybenzaldehyde p1 Heat to 80°C for 16h r1->p1 r2 Sodium Chlorodifluoroacetate r2->p1 r3 K₂CO₃ r3->p1 r4 DMF / H₂O r4->p1 p2 Cool to Room Temperature p1->p2 p3 Dilute with Water & Extract with EtOAc p2->p3 p4 Wash with Water & Brine p3->p4 p5 Dry & Concentrate p4->p5 p6 Column Chromatography p5->p6 product This compound p6->product

Caption: Figure 1: Synthesis Workflow

Logical Relationship: Role as a PDE4 Inhibitor Precursor

This compound serves as a building block for synthesizing PDE4 inhibitors, which are used in the treatment of various inflammatory disorders.[2] The diagram below illustrates this relationship.

Figure 2: Application Pathway A This compound B Chemical Synthesis (e.g., Roflumilast synthesis) A->B Precursor C PDE4 Inhibitors B->C Yields D Inhibition of PDE4 Enzyme C->D E Increased cAMP Levels D->E F Downregulation of Inflammatory Response E->F G Therapeutic Treatment (e.g., Asthma, CNS disorders, Cancer) F->G

Caption: Figure 2: Application Pathway

References

An In-depth Technical Guide to the Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3,4-bis(difluoromethoxy)benzaldehyde, a valuable intermediate in the pharmaceutical industry. The document outlines a common and effective synthesis method, complete with a detailed experimental protocol, quantitative data, and characterization details to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Notably, it is recognized as an impurity in the production of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Its structural motif is also utilized in the development of other PDE4 inhibitors for potential applications in treating cancer, central nervous system disorders, and inflammatory conditions.[1] The incorporation of the difluoromethoxy group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a desirable feature in medicinal chemistry.

Synthesis Pathway

The most prevalent and efficient method for the synthesis of this compound involves the difluoromethoxylation of 3,4-dihydroxybenzaldehyde. This reaction is typically achieved using a difluorocarbene precursor, with sodium chlorodifluoroacetate being a common and effective reagent. The reaction proceeds in the presence of a base in a suitable polar aprotic solvent.

The logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Heating Heat to 80°C 16 hours 3,4-Dihydroxybenzaldehyde->Heating Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate->Heating Potassium Carbonate Potassium Carbonate (Base) Potassium Carbonate->Heating DMF DMF (Solvent) DMF->Heating Dilution Dilute with Water Heating->Dilution Reaction Mixture Extraction Extract with EtOAc Dilution->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Crude Product Product This compound Purification->Product

Figure 1: Synthesis workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[1]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • To a suspension of 3,4-dihydroxybenzaldehyde (20 g, 145 mmol) and potassium carbonate (80 g, 579 mmol) in DMF (200 mL), add sodium chlorodifluoroacetate (88 g, 577 mmol) and water (10 mL).

  • Heat the suspension to 80°C and maintain this temperature for 16 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the residue by column chromatography using 5-10% ethyl acetate in petroleum ether as the eluent to yield the final product.

Quantitative Data

The synthesis protocol described above provides a good yield of the desired product. The quantitative data from a representative synthesis is summarized in the table below.

ParameterValueReference
Starting Material 3,4-Dihydroxybenzaldehyde[1]
Reagent Sodium chlorodifluoroacetate[1]
Yield 65%[1]
Appearance Colorless oil[1]
Purity 97%

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The characteristic spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzAssignmentReference
¹H NMR (400 MHz, CDCl₃)9.96s-CHO[1]
7.76-7.78m-H2, H6[1]
7.42d8.0H5[1]
6.64t72OCHF₂[1]
6.60t72OCHF₂[1]
¹³C NMR (125 MHz, CDCl₃)189.7--C=O[1]
147.0--C-O[1]
142.4--C-O[1]
134.2--Ar-C[1]
128.5--Ar-C[1]
122.2--Ar-C[1]
121.5--Ar-C[1]
115.4t259OCF₂H[1]
115.2t259OCF₂H[1]
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentReference
1698C=O (aldehyde) stretching[1]
1509Aromatic C=C stretching[1]
1381C-H bending[1]
1038C-O-C stretching[1]
794C-H out-of-plane bending[1]

Alternative Considerations

While the presented method is robust, it is worth noting that the reaction can sometimes yield a mixture of mono- and di-substituted products.[2] The reaction conditions, particularly the stoichiometry of the difluoromethylating agent and the base, can be optimized to favor the formation of the desired bis-substituted product. Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) is recommended to ensure complete conversion and to minimize byproduct formation.

Safety Information

Standard laboratory safety precautions should be followed when performing this synthesis. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The specific hazards of the chemicals used should be reviewed from their respective Safety Data Sheets (SDS).

This technical guide provides a solid foundation for the synthesis of this compound. By following the detailed protocol and utilizing the characterization data, researchers can confidently produce this important intermediate for their drug discovery and development programs.

References

A Comprehensive Technical Guide to 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Bis(difluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, experimental protocols for its synthesis and derivatization, and its role in the development of therapeutic agents.

Core Chemical Information

IUPAC Name: The recognized IUPAC name for the compound is This compound .[1]

This compound is a benzaldehyde derivative where the hydrogen atoms of the two hydroxyl groups at positions 3 and 4 have been replaced with difluoromethyl groups.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

PropertyValueReference
CAS Number 127842-54-0
Molecular Formula C₉H₆F₄O₃
Molecular Weight 238.14 g/mol
Appearance Colorless oil or Off-white to slight yellow solid[2][3]
Purity ≥97%
Boiling Point 75-80 °C (at 0.15 mmHg)[4]
Storage Temperature Refrigerator
Spectroscopic DataValues
¹H NMR (400 MHz, CDCl₃) δH 9.96 (s, 1H, CHO), 7.76-7.78 (m, 2H, H₂, H₆), 7.42 (d, J = 8.0 Hz, 1H, H₅), 6.64 (t, J = 72 Hz, 1H, OCHF₂), 6.60 (t, J = 72 Hz, 1H, OCHF₂)
¹³C NMR (125 MHz, CDCl₃) δC 189.7, 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.4 (t, J = 259 Hz), 115.2 (t, J = 259 Hz)
Infrared (cm⁻¹) 1698, 1509, 1381, 1038, 794
Spectroscopic data sourced from ChemicalBook.[2]

Applications in Drug Development

This compound is a crucial building block in medicinal chemistry, primarily recognized for its role in the synthesis of novel therapeutic agents.

  • Intermediate for PDE4 Inhibitors: The compound is utilized in the preparation of diphenylethylene compounds that act as phosphodiesterase-4 (PDE4) inhibitors.[2] These inhibitors are investigated for the treatment of cancer, CNS disorders, and inflammatory conditions.[2]

  • Roflumilast Impurity: It is known as an impurity in the production of Roflumilast, a selective PDE4 inhibitor used for treating severe Chronic Obstructive Pulmonary Disease (COPD).[2][5]

  • Synthesis of Biologically Active Molecules: Its application extends to being an intermediate for various biologically active molecules, including potential antibacterial and anti-cancer drugs.[4] The inclusion of difluoromethoxy groups can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.[5]

Logical Relationship of this compound in Drug Discovery A This compound B Pharmaceutical Intermediate (Building Block) A->B serves as a C Synthesis of PDE4 Inhibitors B->C used for D Roflumilast (for COPD) C->D e.g., E Therapeutic Applications (Inflammation, CNS, Cancer) C->E targeting

Caption: Role as an intermediate in developing PDE4 inhibitors.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Synthesis of this compound

This protocol outlines the synthesis from 3,4-dihydroxybenzaldehyde.[2]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium difluorochloroacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a suspension of 3,4-dihydroxybenzaldehyde (20 g, 14 mmol) and potassium carbonate (80 g, 58 mmol) in DMF (200 mL), add sodium difluorochloroacetate (88 g, 58 mmol) and water (10 mL).

  • Heat the suspension to 80 °C and maintain for 16 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Dilute the reaction mixture with water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash sequentially with water and brine.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the residue via column chromatography using 5-10% EtOAc/petroleum ether as the eluent to yield this compound as a colorless oil (22.5 g, 65% yield).[2]

cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A 3,4-Dihydroxybenzaldehyde D Heat to 80°C for 16h A->D B Sodium Difluorochloroacetate B->D C K2CO3, DMF, H2O C->D E Cool & Dilute with Water D->E F Extract with EtOAc E->F G Wash with Water & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product: This compound I->J

Caption: Workflow for the synthesis of the title compound.

Nitration of this compound

This compound undergoes regioselective nitration.

Materials:

  • This compound (21)

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

Procedure:

  • The nitration of this compound (21) is conducted at a temperature of 5–10 °C.[6]

  • The reaction proceeds with high regioselectivity, yielding a single primary product.

  • The product formed is 3,4-bis(difluoromethoxy)-6-nitrobenzaldehyde (22).[6] The difluoromethoxy group at position 4 directs the nitration to the para-position (position 6 relative to the aldehyde), which is activated.[6]

Mechanism of Action in Related Therapeutics (PDE4 Inhibition)

As an intermediate for PDE4 inhibitors, the final products derived from this compound target the inflammatory cascade. The diagram below illustrates the signaling pathway affected by PDE4 inhibition.

cluster_pathway Inflammatory Cell Signaling ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP converts PDE4 PDE4 PKA Protein Kinase A (Active) cAMP->PKA activates AMP AMP PDE4->AMP degrades Inflammation Pro-inflammatory Mediators ↓ PKA->Inflammation AntiInflammation Anti-inflammatory Mediators ↑ PKA->AntiInflammation Inhibitor PDE4 Inhibitor (e.g., Roflumilast) Inhibitor->PDE4 inhibits

Caption: PDE4 inhibition pathway leading to reduced inflammation.

References

Technical Safety Guide: 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an aggregated technical guide and not a certified Safety Data Sheet (SDS). A complete, official SDS for 3,4-Bis(difluoromethoxy)benzaldehyde was not available through public searches. The information herein is compiled from various chemical supplier databases and is intended for informational purposes by qualified professionals. Always consult the official SDS from your supplier before handling this chemical.

Chemical Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 127842-54-0[1][2][3]
Molecular Formula C₉H₆F₄O₃[4]
Molecular Weight 238.14 g/mol [4]
Appearance Colorless to light yellow liquid; Solid or liquid[1][4]
Boiling Point 265.8 ± 35.0 °C at 760 Torr; 75-80 °C at 0.15 mmHg[4]
Density 1.387 ± 0.06 g/cm³ (20 °C)[4]
Flash Point 111.1 ± 20.8 °C[4]
Melting Point -15 °C[4]
Purity 97%[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[4]
InChI Key IPHURZAZBKLMQJ-UHFFFAOYSA-N[1]

Hazard Identification and Safety Information

Limited direct hazard information is available for this compound. The following data is based on information from chemical suppliers.

Hazard CategoryInformationSource
GHS Pictogram GHS07 (Exclamation mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P280, P305, P338, P351[1]

For related compounds, such as 3-(Difluoromethoxy)benzaldehyde and 2,4-Bis(difluoromethoxy)benzaldehyde, the following hazards are also identified: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6][7] Given the structural similarity, it is prudent to handle this compound with similar precautions.

GHS Hazard Communication Flowchart

GHS_Hazard_Communication cluster_product Chemical: this compound cluster_hazards Hazard Identification cluster_response Precautionary Response Product CAS: 127842-54-0 Pictogram GHS07 (Exclamation Mark) Product->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord HazardStatement H302: Harmful if swallowed SignalWord->HazardStatement P280 P280: Wear protective gloves/protective clothing/eye protection/face protection. HazardStatement->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water... Remove contact lenses... HazardStatement->P305_P351_P338

Caption: GHS Hazard Communication for this compound.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling and Storage Workflow

Handling_Storage_Workflow cluster_receipt Receiving and Storage cluster_handling Handling Procedures cluster_cleanup Spill and Waste Receive Receive Chemical Store Store in a tightly closed container under inert gas (Argon or Nitrogen) at 2-8°C (Refrigerator). Receive->Store UseHood Use only in a chemical fume hood. Store->UseHood WearPPE Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat UseHood->WearPPE Avoidance Avoid: - Inhalation of vapors/mist - Contact with skin and eyes - Contact with strong oxidants and heat WearPPE->Avoidance Spill In case of spill, absorb with inert material and dispose of properly. Avoidance->Spill Waste Dispose of waste according to local, regional, and national regulations. Spill->Waste

Caption: Recommended workflow for handling and storing the chemical.

Based on available data, the following practices are recommended:

  • Handling: This product should be handled by, or under the close supervision of, individuals properly qualified in the handling and use of potentially hazardous chemicals.[5] Use only in a chemical fume hood.[5] Avoid inhalation and contact with skin and eyes.[4]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[6] It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles.[5]

    • Skin Protection: Wear chemical-resistant gloves and a laboratory coat.[5]

    • Respiratory Protection: If used outside of a fume hood or if vapors/mists are generated, use an approved respirator.

First Aid Measures

The following first-aid measures are based on general recommendations for similar chemicals and should be confirmed with a certified SDS.

Exposure RouteFirst Aid MeasuresSource
Inhalation Remove to fresh air. If symptoms persist, seek medical attention.[5][6]
Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[5][6]
Ingestion Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]

Experimental Protocols

No specific safety or toxicological experimental protocols for this compound were found in the public domain. However, a general synthesis procedure is described, which provides context for its preparation in a laboratory setting.

General Synthesis Protocol

Objective: To synthesize this compound from 3,4-dihydroxybenzaldehyde.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium difluorochloroacetate

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A suspension of 3,4-dihydroxybenzaldehyde, potassium carbonate, and a small amount of water in DMF is prepared in a reaction vessel.

  • Sodium difluorochloroacetate is added to the suspension.

  • The reaction mixture is heated to 80°C and maintained for approximately 16 hours.

  • After cooling to room temperature, the mixture is diluted with water.

  • The aqueous phase is extracted with ethyl acetate.

  • The combined organic phases are washed sequentially with water and brine, then dried and concentrated.

  • The crude product is purified by column chromatography to yield this compound as a colorless oil.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product R1 3,4-dihydroxybenzaldehyde Mix Combine Reactants R1->Mix R2 Sodium difluorochloroacetate R2->Mix R3 K₂CO₃, DMF, H₂O R3->Mix Heat Heat to 80°C for 16h Mix->Heat Extract Aqueous Workup & EtOAc Extraction Heat->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of the target compound.

Toxicological and Ecological Information

No specific toxicological or ecological data for this compound was found. The toxicological properties have not been fully investigated.[8] As it is harmful if swallowed (H302), it should be handled with care, and release into the environment should be avoided.[1]

Stability and Reactivity

  • Stability: Stable under normal storage conditions.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[6]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[5][6]

References

An In-depth Technical Guide to the Stability and Reactivity of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 3,4-bis(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates available data on its physical and chemical properties, stability under various conditions, and its reactivity in common organic transformations.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde with two difluoromethoxy groups at the 3 and 4 positions of the benzene ring. These electron-withdrawing groups significantly influence the reactivity of both the aromatic ring and the aldehyde functional group.

PropertyValueReference
CAS Number 127842-54-0[1][2]
Molecular Formula C₉H₆F₄O₃[1]
Molecular Weight 238.14 g/mol [1]
Appearance Colorless to light yellow liquid or solid[1][3]
Boiling Point 75-80 °C at 0.15 mmHg[3]
Storage Temperature Refrigerator (2-8 °C)[1]
Purity Typically ≥97%[1]

Stability Profile

While specific quantitative stability data under various pH and thermal conditions are not extensively available in the public domain, general stability information can be inferred from its structure and available safety data.

General Stability:

  • At Room Temperature: Stable in the presence of air and water under normal laboratory conditions.[3]

  • Incompatible Materials: Strong oxidizing agents should be avoided.[3]

  • Conditions to Avoid: High temperatures and contact with incompatible materials are conditions to be avoided.[3]

Forced Degradation Studies (General Considerations):

Forced degradation studies are crucial for understanding the intrinsic stability of a drug intermediate. While specific studies on this compound are not publicly documented, a general approach based on ICH guidelines would involve the following stress conditions. The expected reactivity is based on the general chemistry of benzaldehydes.

Stress ConditionGeneral ProtocolExpected Reactivity of this compound
Acid Hydrolysis 0.1 M HCl at elevated temperatureThe difluoromethoxy groups are generally stable to acid hydrolysis. The aldehyde group may undergo hydration.
Base Hydrolysis 0.1 M NaOH at elevated temperatureThe difluoromethoxy groups are generally stable to base hydrolysis. The aldehyde may undergo Cannizzaro reaction under strong basic conditions.
Oxidation 3% H₂O₂ at room temperatureThe aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.
Thermal Degradation Dry heat above ambient temperatureDecomposition may occur at elevated temperatures, potentially leading to the formation of carbon monoxide and hydrogen fluoride.
Photostability Exposure to UV/Vis lightAromatic aldehydes can be susceptible to photodecomposition.

Below is a conceptual workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photo Photostability (UV/Vis light) Photo->HPLC Analyze Samples LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Peaks NMR NMR for Structural Elucidation LCMS->NMR Confirm Structure Drug This compound Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Conceptual workflow for forced degradation studies.

Reactivity Profile

This compound exhibits reactivity typical of aromatic aldehydes. The aldehyde functional group is the primary site for various chemical transformations.

3.1. Reduction of the Aldehyde

The aldehyde group can be readily reduced to a primary alcohol using common reducing agents.

  • Reaction with Sodium Borohydride (NaBH₄): This is a mild and selective method for reducing aldehydes to alcohols.

    • Product: (3,4-Bis(difluoromethoxy)phenyl)methanol

    • General Protocol:

      • Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).

      • Cool the solution in an ice bath.

      • Add sodium borohydride portion-wise while stirring.

      • Monitor the reaction by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction with a weak acid (e.g., acetic acid or ammonium chloride solution).

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the product by column chromatography if necessary.

Reduction_Reaction Reactant This compound C₉H₆F₄O₃ Product (3,4-Bis(difluoromethoxy)phenyl)methanol C₉H₈F₄O₃ Reactant->Product Reduction Reagent Sodium Borohydride (NaBH₄) in Methanol Reagent->Product

Reduction of this compound.

3.2. Oxidation of the Aldehyde

The aldehyde can be oxidized to the corresponding carboxylic acid.

  • Reaction with Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.

    • Product: 3,4-Bis(difluoromethoxy)benzoic acid

    • General Protocol:

      • Dissolve this compound in a suitable solvent (e.g., acetone, water with a co-solvent).

      • Add an aqueous solution of potassium permanganate dropwise with vigorous stirring.

      • The reaction is often exothermic and may require cooling.

      • Monitor the disappearance of the purple permanganate color.

      • After the reaction is complete, filter off the manganese dioxide precipitate.

      • Acidify the filtrate to precipitate the carboxylic acid product.

      • Collect the product by filtration, wash with cold water, and dry.

3.3. Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde carbonyl group makes it a good substrate for various carbon-carbon bond-forming reactions.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes. The stereochemical outcome (E/Z) depends on the nature of the ylide.

    • Product: 1,2-Disubstituted alkene

    • General Protocol:

      • Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).

      • Dissolve this compound in an anhydrous aprotic solvent (e.g., THF, ether).

      • Add the aldehyde solution to the ylide solution at a low temperature (e.g., 0 °C or -78 °C).

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Work up the reaction by quenching with water or a saturated ammonium chloride solution.

      • Extract the product with an organic solvent.

      • The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a base to form a new carbon-carbon double bond.

    • Product: α,β-Unsaturated compound

    • General Protocol:

      • Dissolve this compound and the active methylene compound in a suitable solvent (e.g., ethanol, toluene).

      • Add a catalytic amount of a base (e.g., piperidine, pyridine, or a solid base).

      • Heat the reaction mixture to reflux.

      • Water is often removed azeotropically to drive the reaction to completion.

      • Monitor the reaction by TLC.

      • After completion, cool the reaction mixture and remove the solvent.

      • The crude product can be purified by recrystallization or column chromatography.

CC_Bond_Formation cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation Aldehyde This compound Ylide Phosphorus Ylide Aldehyde->Ylide Reacts with ActiveMethylene Active Methylene Compound Aldehyde->ActiveMethylene Reacts with Alkene Alkene Ylide->Alkene Unsaturated α,β-Unsaturated Compound ActiveMethylene->Unsaturated

Key C-C bond forming reactions.

3.4. Reductive Amination

This reaction involves the conversion of the aldehyde into an amine via an intermediate imine.

  • Reaction with an Amine and a Reducing Agent: A one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent.

    • Product: Substituted amine

    • General Protocol:

      • Dissolve this compound and the amine in a suitable solvent (e.g., methanol, dichloromethane).

      • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

      • Stir the reaction at room temperature until the formation of the imine and its subsequent reduction are complete (monitored by TLC or LC-MS).

      • Work up the reaction by quenching with water and extracting the product.

      • Purify the amine product, often after an acid-base extraction to remove non-basic impurities.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[3] Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.[1]

  • Hazard Statements: May be harmful if swallowed.

Conclusion

This compound is a versatile intermediate that exhibits predictable reactivity based on the chemistry of aromatic aldehydes. It is generally stable under normal storage conditions but should be protected from strong oxidizing agents and high temperatures. Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Further detailed stability studies under forced degradation conditions would be beneficial for a complete understanding of its degradation pathways and for the development of robust analytical methods.

References

Solubility Profile of 3,4-Bis(difluoromethoxy)benzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Bis(difluoromethoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines detailed experimental protocols for its quantitative determination. Understanding the solubility characteristics of this compound is essential for optimizing synthetic routes and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C9H6F4O3[1]
Molecular Weight 238.14 g/mol [1]
Appearance Colorless to light yellow oil or liquid[1]
Boiling Point 265.8 ± 35.0 °C at 760 Torr[1]
Density 1.387 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative assessments indicate its solubility behavior in select solvents.

SolventQualitative Solubility
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]

For context, the parent compound, benzaldehyde, is miscible with alcohol, ether, and fixed and volatile oils, but only slightly soluble in water.[2] This suggests that this compound is likely to exhibit good solubility in a range of common organic solvents due to its structural similarities. However, the presence of the two difluoromethoxy groups will influence its polarity and hydrogen bonding capacity, potentially altering its solubility profile compared to unsubstituted benzaldehyde.

To obtain precise, quantitative solubility data, experimental determination is necessary. The following sections detail standardized protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Pipettes

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

  • Filtration: Carefully draw a specific volume (e.g., 1 mL) of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask. This step removes any undissolved microparticles.

  • Solvent Evaporation: Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Weighing: Once the solvent is completely evaporated, cool the flask to room temperature in a desiccator and weigh it on an analytical balance.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of flask with solute - Mass of empty flask) / Volume of filtrate

dot

Gravimetric_Solubility_Workflow start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.45 µm syringe filter) settle->filter transfer Transfer known volume of filtrate to flask filter->transfer weigh_flask Weigh pre-dried volumetric flask weigh_flask->transfer evaporate Evaporate solvent transfer->evaporate weigh_final Cool and weigh flask with solute residue evaporate->weigh_final calculate Calculate solubility weigh_final->calculate end End calculate->end

Gravimetric method workflow.
High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a more sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available. This method involves creating a calibration curve with known concentrations of the compound and then determining the concentration of a saturated solution.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the compound

  • This compound (as a standard)

  • Selected organic solvents

  • Mobile phase solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of different known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation:

    • Follow steps 1-3 of the Gravimetric Method to prepare saturated solutions in the desired organic solvents and allow them to equilibrate.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant from each equilibrated vial and filter it through a 0.45 µm syringe filter.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

dot

HPLC_Solubility_Workflow cluster_cal Calibration Curve cluster_sample Saturated Solution Analysis prep_stock Prepare stock solution of known concentration prep_standards Prepare serial dilutions (calibration standards) prep_stock->prep_standards inject_standards Inject standards into HPLC prep_standards->inject_standards plot_curve Plot peak area vs. concentration inject_standards->plot_curve determine_conc Determine concentration from calibration curve plot_curve->determine_conc prep_sat_sol Prepare saturated solution (as in gravimetric method) filter_sample Filter supernatant prep_sat_sol->filter_sample dilute_sample Dilute filtered sample filter_sample->dilute_sample inject_sample Inject diluted sample into HPLC dilute_sample->inject_sample inject_sample->determine_conc calculate_sol Calculate original solubility (accounting for dilution) determine_conc->calculate_sol end End calculate_sol->end

HPLC method workflow.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data concerning the use of 3,4-bis(difluoromethoxy)benzaldehyde and related difluoromethoxy-substituted benzaldehydes in the synthesis of bioactive molecules. The primary focus is on the synthesis of Phosphodiesterase 4 (PDE4) inhibitors, exemplified by the drug Roflumilast, where the isomeric 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key intermediate and this compound can arise as a byproduct.

Introduction

This compound is an aromatic aldehyde containing two difluoromethoxy groups. These moieties are of significant interest in medicinal chemistry as they can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. While not a direct precursor in the most common synthetic routes to established drugs, its structural similarity to key intermediates makes it a valuable compound for the synthesis of novel analogs and for understanding impurity profiles in the manufacturing of related pharmaceuticals.

This document outlines the synthesis of the PDE4 inhibitor Roflumilast, highlighting the role of related benzaldehyde derivatives and providing protocols for key synthetic transformations.

Synthesis of Roflumilast: A Case Study

Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Its synthesis involves the preparation of a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is derived from the corresponding benzaldehyde. The synthesis of this benzaldehyde can inadvertently produce this compound as a byproduct.

Synthetic Workflow for Roflumilast

The overall synthetic strategy for Roflumilast from 3,4-dihydroxybenzaldehyde is depicted below. This workflow illustrates the formation of the key benzaldehyde intermediate and its subsequent conversion to the final active pharmaceutical ingredient.

G A 3,4-Dihydroxybenzaldehyde B 3-Hydroxy-4-(difluoromethoxy)benzaldehyde A->B Selective Difluoromethylation C This compound (Byproduct) A->C Over-reaction D 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde B->D Alkylation E 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid D->E Oxidation F Roflumilast E->F Amide Coupling

Caption: Synthetic workflow for Roflumilast.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-(difluoromethoxy)benzaldehyde

This protocol describes the selective difluoromethylation of 3,4-dihydroxybenzaldehyde.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a suspension of 3,4-dihydroxybenzaldehyde (1 eq) and potassium carbonate (2.4 eq) in DMF, add sodium chlorodifluoroacetate (1.5 eq).

  • Heat the reaction mixture to 90-100°C and stir for approximately 3 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate contains the desired product, 3-hydroxy-4-(difluoromethoxy)benzaldehyde, along with the byproduct this compound. The product can be purified by column chromatography.

Starting MaterialProductByproductYield of Product
3,4-Dihydroxybenzaldehyde3-Hydroxy-4-(difluoromethoxy)benzaldehydeThis compoundVariable, depends on reaction conditions
Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This protocol details the alkylation of the phenolic hydroxyl group.

Materials:

  • 3-Hydroxy-4-(difluoromethoxy)benzaldehyde

  • (Bromomethyl)cyclopropane

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-hydroxy-4-(difluoromethoxy)benzaldehyde (1 eq) in DMF, add potassium carbonate (1.5 eq) and (bromomethyl)cyclopropane (1.2 eq).

  • Heat the mixture to 80-90°C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.

Starting MaterialProductTypical Yield
3-Hydroxy-4-(difluoromethoxy)benzaldehyde3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde>90%
Protocol 3: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

This protocol describes the oxidation of the benzaldehyde to a carboxylic acid.

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • Sodium chlorite

  • Sulfamic acid

  • Glacial acetic acid

  • Water

Procedure:

  • Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1 eq) and sulfamic acid (1.5 eq) in glacial acetic acid.

  • To this solution, add a solution of sodium chlorite (1.5 eq) in water dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Starting MaterialProductTypical Yield
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidHigh
Protocol 4: Synthesis of Roflumilast

This protocol outlines the final amide coupling step.

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • Thionyl chloride or Oxalyl chloride

  • 3,5-Dichloro-4-aminopyridine

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

  • To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1 eq) in an anhydrous solvent, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 eq).

  • Stir the mixture at room temperature until the acid is converted to the acid chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, dissolve 3,5-dichloro-4-aminopyridine (1 eq) and the base (1.5 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0°C and slowly add the freshly prepared acid chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, water, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude Roflumilast by recrystallization or column chromatography.

Starting MaterialProduct
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidRoflumilast

Biological Activity and Signaling Pathway

Roflumilast and related compounds are potent and selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cells, particularly inflammatory cells.

PDE4 Signaling Pathway

By inhibiting PDE4, these molecules increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, leading to a reduction in the inflammatory response.

G cluster_0 cluster_1 ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive AMP AMP PDE4->AMP PKA_active PKA (active) PKA_inactive->PKA_active Inflammation_down Decreased Inflammation PKA_active->Inflammation_down Roflumilast_analog Roflumilast / Analog (synthesized from benzaldehyde derivative) Roflumilast_analog->PDE4 Inhibition

Caption: PDE4 signaling pathway and the inhibitory action of Roflumilast.

Quantitative Data

The biological activity of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)
RoflumilastPDE40.5 - 10

Note: IC50 values can vary depending on the specific PDE4 isoform and assay conditions.

Conclusion

This compound and its isomers are valuable building blocks in medicinal chemistry. The protocols and data presented here provide a framework for the synthesis and evaluation of potent bioactive molecules, particularly PDE4 inhibitors. Researchers can utilize this information to develop novel therapeutics and to better understand the chemical processes involved in the manufacturing of existing drugs.

Application Notes and Protocols: 3,4-Bis(difluoromethoxy)benzaldehyde as a Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-Bis(difluoromethoxy)benzaldehyde as a crucial intermediate in medicinal chemistry. The unique electronic properties conferred by the two difluoromethoxy groups make this benzaldehyde derivative a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors.

Introduction: The Role of Difluoromethoxy Groups in Drug Design

The incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy (-OCHF₂) group, in particular, serves as a bioisostere for other functional groups and can significantly modulate the physicochemical properties of a molecule. This compound provides a scaffold where these beneficial properties are present on an aromatic ring, making it an attractive starting material for the synthesis of biologically active compounds. It is particularly noted for its use in preparing phosphodiesterase-4 (PDE4) inhibitors, which are targeted for the treatment of inflammatory disorders, central nervous system (CNS) conditions, and cancer.[1]

Synthesis of this compound

A general and practical method for the synthesis of this compound involves the difluoromethylation of 3,4-dihydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis from 3,4-dihydroxybenzaldehyde using sodium chlorodifluoroacetate as the difluoromethylating agent.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of 3,4-dihydroxybenzaldehyde (e.g., 20 g, 145 mmol) and potassium carbonate (e.g., 80 g, 579 mmol) in DMF (e.g., 200 mL) in a round-bottom flask, add sodium chlorodifluoroacetate (e.g., 88 g, 577 mmol) and water (e.g., 10 mL).[1]

  • Heat the suspension to 80°C and maintain this temperature with stirring for 16 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a colorless oil.[1]

Quantitative Data:

ParameterValueReference
Starting Material3,4-dihydroxybenzaldehyde[1]
Yield~65%[1]
PurityHigh (further purified by chromatography)[1]
AppearanceColorless oil[1]

Application in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

This compound is a key precursor for the synthesis of various PDE4 inhibitors. The aldehyde functionality allows for a range of chemical transformations to build the core structures of these inhibitors.

The PDE4 Signaling Pathway and Therapeutic Rationale

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to adenosine monophosphate (AMP). By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP-response element binding protein (CREB), which modulates the transcription of genes involved in inflammation. This cascade ultimately results in the suppression of pro-inflammatory mediators. This mechanism makes PDE4 an attractive target for treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Regulates Inflammation ↓ Pro-inflammatory Cytokines Gene_Expression->Inflammation

Diagram 1: The PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Generalized Synthetic Workflow for a PDE4 Inhibitor

The following workflow illustrates a general strategy for synthesizing a hypothetical PDE4 inhibitor from this compound. This typically involves an oxidation step to form the corresponding benzoic acid, followed by an amidation reaction.

Synthesis_Workflow Start This compound Step1 Oxidation Start->Step1 Intermediate 3,4-Bis(difluoromethoxy)benzoic Acid Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Final Hypothetical PDE4 Inhibitor (e.g., N-Aryl Benzamide) Step2->Final Amine Aryl Amine Amine->Step2 Reagents Coupling Reagents (e.g., HATU, EDCI) Reagents->Step2

Diagram 2: Generalized workflow for the synthesis of a PDE4 inhibitor.
Experimental Protocol: Synthesis of 3,4-Bis(difluoromethoxy)benzoic Acid

Materials:

  • This compound

  • Oxidizing agent (e.g., potassium permanganate, sodium chlorite)

  • Appropriate solvent (e.g., acetone, t-butanol/water)

  • Acid for workup (e.g., hydrochloric acid)

  • Filtration apparatus

Procedure (Example with Potassium Permanganate):

  • Dissolve this compound in a suitable solvent like acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the benzoic acid derivative.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Yield>90% (typical for such oxidations)
PurityHigh (can be recrystallized if needed)
AppearanceWhite to off-white solid
Experimental Protocol: Amide Coupling to Form a Hypothetical PDE4 Inhibitor

Materials:

  • 3,4-Bis(difluoromethoxy)benzoic acid

  • A suitable aryl amine (e.g., 4-amino-3,5-dichloropyridine for a roflumilast analogue)

  • Amide coupling reagent (e.g., HATU, EDCI/HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 3,4-Bis(difluoromethoxy)benzoic acid, the aryl amine, and the coupling reagent (e.g., HATU) in the anhydrous solvent.

  • Add the non-nucleophilic base (e.g., DIPEA) to the mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide product.

Quantitative Biological Data (Representative for a Potent PDE4 Inhibitor):

Assay TypeTargetMetricValue
Enzymatic AssayPDE4BIC₅₀< 10 nM
Enzymatic AssayPDE4DIC₅₀< 20 nM
Cell-based AssayTNF-α release in LPS-stimulated PBMCsIC₅₀< 50 nM
Selectivity AssayPDE3AIC₅₀> 1000 nM
In vivo model (e.g., rodent model of lung inflammation)Reduction in inflammatory cell influxED₅₀< 1 mg/kg

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules in medicinal chemistry. Its application in the development of potent PDE4 inhibitors highlights the importance of fluorinated building blocks in modern drug discovery. The provided protocols offer a foundation for the synthesis and derivatization of this compound, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

Application Notes and Protocols: 3,4-Bis(difluoromethoxy)benzaldehyde in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3,4-Bis(difluoromethoxy)benzaldehyde as a key intermediate in the synthesis of novel pesticides. The protocols outlined below are based on established chemical transformations common in the agrochemical industry and are intended to serve as a guide for the development of new insecticidal, fungicidal, and herbicidal compounds.

Introduction

This compound is a fluorinated aromatic aldehyde with potential as a building block in the synthesis of a new generation of pesticides. The presence of two difluoromethoxy groups on the phenyl ring is anticipated to enhance the metabolic stability and lipophilicity of the resulting pesticide molecules, potentially leading to improved efficacy and bioavailability. While specific commercial pesticides derived directly from this intermediate are not widely documented in publicly available literature, its structural motifs are analogous to those found in various active agrochemicals. This document outlines potential synthetic routes and applications based on these analogies.

Potential Applications in Pesticide Synthesis

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations relevant to pesticide synthesis. It can be readily converted into a range of functional groups and scaffolds commonly found in active pesticide molecules.

1. Synthesis of Oxime Ether Insecticides:

The reaction of this compound with hydroxylamine followed by etherification is a plausible route to novel oxime ether insecticides. This class of insecticides is known to act as agonists or antagonists of octopamine receptors in insects, leading to disruption of neurotransmission.

2. Synthesis of Pyrethroid-like Insecticides:

While not a classic pyrethroid precursor, the corresponding 3,4-bis(difluoromethoxy)benzyl alcohol (obtainable by reduction of the aldehyde) can be esterified with appropriate carboxylic acids (e.g., chrysanthemic acid derivatives) to generate novel pyrethroid-like insecticides. These compounds would be expected to target the voltage-gated sodium channels of insects.

3. Synthesis of Fungicidal Strobilurin Analogs:

The 3,4-bis(difluoromethoxy)phenyl moiety can be incorporated into strobilurin-type fungicides. Strobilurins are a major class of fungicides that inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex. Synthetic routes could involve the conversion of the aldehyde to a suitable building block for attachment to the strobilurin toxophore.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and a hypothetical pesticide derivative from this compound.

Protocol 1: Synthesis of this compound Oxime

This protocol details the formation of the oxime, a key intermediate for oxime ether insecticides.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

  • Purify the product by column chromatography on silica gel.

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Protocol 2: Synthesis of a Hypothetical Oxime Ether Insecticide

This protocol describes the etherification of the oxime intermediate to form a potential insecticide.

Materials:

  • This compound Oxime (from Protocol 1)

  • A suitable alkylating agent (e.g., substituted benzyl bromide)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound Oxime (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Stir the reaction at 60°C for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Hypothetical Bioactivity Data:

The following table presents hypothetical bioactivity data for the synthesized oxime ether insecticide against common agricultural pests.

Pest SpeciesLC50 (ppm)
Myzus persicae (Green Peach Aphid) 1.5
Plutella xylostella (Diamondback Moth) 3.2
Tetranychus urticae (Two-spotted Spider Mite) 5.8

Visualizations

Synthetic Workflow

G A This compound B This compound Oxime A->B Hydroxylamine Sodium Acetate C Hypothetical Oxime Ether Insecticide B->C Alkylating Agent K2CO3, DMF

Caption: Synthetic pathway from this compound to a hypothetical oxime ether insecticide.

Hypothetical Mode of Action: Octopamine Receptor Modulation

G Pesticide Oxime Ether Insecticide Receptor Octopamine Receptor Pesticide->Receptor Binds to Signaling Adenylyl Cyclase Activation Receptor->Signaling cAMP Increased cAMP Levels Signaling->cAMP Effect Disruption of Neurotransmission cAMP->Effect Outcome Insect Paralysis and Death Effect->Outcome

Caption: Plausible signaling pathway for a hypothetical oxime ether insecticide targeting the octopamine receptor.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel pesticides. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the potential of this intermediate in developing next-generation agrochemicals with potentially enhanced properties. Further research is warranted to synthesize and evaluate a broader range of derivatives and to elucidate their precise modes of action and biological activities.

Application Notes and Protocols for the Use of 3,4-Bis(difluoromethoxy)benzaldehyde in Agrochemical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Bis(difluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that serves as a key intermediate in the synthesis of various specialty chemicals, including active ingredients for the agrochemical and pharmaceutical industries.[1][2] The presence of two difluoromethoxy groups on the benzene ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final product, making it an attractive building block for the development of novel pesticides.[3] The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures with potential fungicidal, herbicidal, or insecticidal properties.

This document provides detailed application notes and protocols for the synthesis of a hypothetical novel fungicide, herein named "Diflumethoxazol," using this compound as a primary starting material. The protocols are based on established synthetic methodologies for analogous agrochemicals.

Hypothetical Application: Synthesis of the Fungicide Diflumethoxazol

Diflumethoxazol is a conceptual broad-spectrum fungicide designed for the control of various plant pathogenic fungi. Its proposed synthesis involves a multi-step reaction sequence starting from this compound.

Proposed Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3,4-dihydroxybenzaldehyde with a difluoromethylating agent.[4]

Reaction Scheme:

Experimental Protocol:

  • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as DMF, add a base like potassium carbonate (2.5 equivalents).

  • Bubble chlorodifluoromethane (ClCF2H) gas through the stirred suspension at a controlled temperature (e.g., 80-100 °C) for a specified duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Synthesis of Diflumethoxazol from this compound

The proposed synthesis of Diflumethoxazol involves a condensation reaction of this compound with a suitable nitrogen-containing heterocycle, followed by cyclization to form the active fungicidal molecule. This is analogous to the synthesis of other heterocyclic fungicides.

Experimental Workflow Diagram:

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization and Product Formation cluster_2 Step 3: Purification A This compound C Condensation Reaction (Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Hydrazone Intermediate C->D F Cyclization Reaction (Acetic Acid, Heat) D->F E Ethyl Acetoacetate E->F G Crude Diflumethoxazol F->G H Recrystallization (Ethanol/Water) G->H I Pure Diflumethoxazol H->I

Caption: Synthetic workflow for the preparation of Diflumethoxazol.

Experimental Protocol:

Step 1: Synthesis of the Hydrazone Intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

Step 2: Cyclization to form Diflumethoxazol

  • To the crude hydrazone intermediate, add ethyl acetoacetate (1.2 equivalents) and glacial acetic acid as a catalyst and solvent.

  • Heat the mixture to 100-120 °C and stir for 4-6 hours.

  • Monitor the formation of the product by LC-MS.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with water to obtain crude Diflumethoxazol.

Step 3: Purification of Diflumethoxazol

  • Recrystallize the crude product from an ethanol/water mixture to yield pure Diflumethoxazol.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis and activity of Diflumethoxazol.

ParameterValue
Synthesis
Yield of Hydrazone Intermediate92%
Yield of Crude Diflumethoxazol78%
Yield of Pure Diflumethoxazol65%
Purity (by HPLC)>98%
Fungicidal Activity
EC₅₀ against Botrytis cinerea0.5 µg/mL
EC₅₀ against Septoria tritici1.2 µg/mL
EC₅₀ against Puccinia triticina2.5 µg/mL
MIC against Aspergillus niger5 µg/mL

Proposed Mode of Action and Signaling Pathway

Benzaldehyde and its derivatives have been shown to exhibit antifungal activity by disrupting cellular antioxidation processes.[1] It is proposed that Diflumethoxazol may act by a similar mechanism, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

Hypothetical Signaling Pathway Diagram:

G cluster_0 Fungal Cell A Diflumethoxazol B Inhibition of Antioxidant Enzymes (e.g., Superoxide Dismutase, Catalase) A->B C Increased Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E Lipid Peroxidation D->E F DNA Damage D->F G Protein Oxidation D->G H Mitochondrial Dysfunction D->H I Apoptosis / Cell Death E->I F->I G->I H->I

Caption: Proposed mechanism of action for Diflumethoxazol.

Safety Precautions

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.[2] Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable building block for the synthesis of novel agrochemicals. The provided hypothetical application for the synthesis of the fungicide "Diflumethoxazol" demonstrates a plausible route to a potentially effective crop protection agent. The detailed protocols and diagrams serve as a guide for researchers in the design and execution of synthetic strategies for new agrochemicals based on this versatile intermediate. Further research and optimization would be required to validate the synthesis and biological activity of any new compounds.

References

Application Notes and Protocols for the Reaction of 3,4-Bis(difluoromethoxy)benzaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Bis(difluoromethoxy)benzaldehyde is a valuable synthetic intermediate, particularly in the field of medicinal chemistry. Its difluoromethoxy groups can enhance the metabolic stability and lipophilicity of drug candidates, making it an attractive building block for the synthesis of novel therapeutic agents.[1][2] This aldehyde is a known intermediate in the synthesis of biologically active molecules, including antibacterial and anti-cancer drugs, and is an impurity of the anti-asthmatic drug Roflumilast.[1][3] This document provides detailed application notes and protocols for the reaction of this compound with various nucleophiles, offering a foundation for its use in research and drug development.

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions, including Wittig-type olefinations, Grignard additions, reductive aminations, and aldol condensations, allow for the construction of diverse molecular architectures.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3,4-dihydroxybenzaldehyde with a difluoromethylating agent. A general procedure is outlined below.

Experimental Protocol: Synthesis from 3,4-dihydroxybenzaldehyde

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a suspension of 3,4-dihydroxybenzaldehyde and potassium carbonate in DMF, add sodium chlorodifluoroacetate.

  • Heat the reaction mixture to 80-100°C and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[3]

Quantitative Data for Synthesis:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-DihydroxybenzaldehydeSodium chlorodifluoroacetate, K₂CO₃DMF801665[3]

Reactions with Nucleophiles: Protocols and Applications

The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of nucleophiles. The following sections detail protocols for key reactions.

Wittig and Horner-Wadsworth-Emmons Reactions (Olefinations)

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the formation of carbon-carbon double bonds from aldehydes. These reactions are widely used in the synthesis of complex organic molecules. The HWE reaction, in particular, often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.

General Experimental Workflow for Olefination Reactions:

G cluster_0 Ylide/Phosphonate Anion Generation cluster_1 Reaction with Aldehyde cluster_2 Work-up and Purification Phosphonium Salt/Phosphonate Ester Phosphonium Salt/Phosphonate Ester Addition of Base Addition of Base Phosphonium Salt/Phosphonate Ester->Addition of Base Anhydrous Solvent (e.g., THF, DMF) Ylide/Phosphonate Anion Ylide/Phosphonate Anion Addition of Base->Ylide/Phosphonate Anion Addition of this compound Addition of this compound Ylide/Phosphonate Anion->Addition of this compound Anhydrous Solvent Reaction Mixture Reaction Mixture Addition of this compound->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching (e.g., sat. NH4Cl) Extraction Extraction Quenching->Extraction (e.g., EtOAc) Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification Purification Drying and Concentration->Purification (Column Chromatography) Alkene Product Alkene Product Purification->Alkene Product

Caption: General workflow for Wittig and Horner-Wadsworth-Emmons reactions.

Protocol A: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

This protocol is adapted from general procedures for the HWE reaction and is expected to yield the corresponding (E)-α,β-unsaturated ester.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate anion.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

  • Stir the reaction mixture overnight, monitoring its progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Expected Quantitative Data (based on typical HWE reactions):

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Triethyl phosphonoacetateNaHTHF0 to RT12-1680-95
Benzyltriphenylphosphonium chloriden-BuLiTHF0 to RT12-1675-90
Grignard Reaction

The addition of Grignard reagents to this compound provides a route to secondary alcohols, which are valuable intermediates for further synthetic transformations.

Protocol B: Grignard Reaction with Phenylmagnesium Bromide

This protocol is a general procedure for the addition of a Grignard reagent to an aldehyde.

Materials:

  • This compound

  • Phenylmagnesium bromide (in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phenylmagnesium bromide (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the secondary alcohol.

Expected Quantitative Data (based on typical Grignard reactions):

NucleophileSolventTemperature (°C)Time (h)Expected Yield (%)
Phenylmagnesium bromideDiethyl ether/THF0 to RT1-285-95
Methylmagnesium iodideDiethyl ether/THF0 to RT1-280-90
Reductive Amination

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes. This reaction is of great importance in drug discovery for the introduction of nitrogen-containing functional groups.[4]

Logical Flow of Reductive Amination:

G Aldehyde Aldehyde Imine/Iminium Ion Formation Imine/Iminium Ion Formation Aldehyde->Imine/Iminium Ion Formation + Amine Amine Amine Amine->Imine/Iminium Ion Formation Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Amine Product Amine Product Imine/Iminium Ion Formation->Reduction + Reducing Agent Reduction->Amine Product

Caption: Key components and steps in a reductive amination reaction.

Protocol C: Reductive Amination with a Primary Amine using Sodium Triacetoxyborohydride

This protocol describes a mild and selective method for the synthesis of a secondary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the secondary amine.[4]

Expected Quantitative Data (based on typical reductive aminations):

NucleophileReducing AgentSolventTemperature (°C)Time (h)Expected Yield (%)
BenzylamineNaBH(OAc)₃DCERT12-2485-95
MorpholineNaBH(OAc)₃DCERT12-2480-90
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, typically catalyzed by a weak base, to form a new carbon-carbon double bond.[5]

Protocol D: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of this compound with malononitrile to form a dicyanovinyl derivative.

Materials:

  • This compound

  • Malononitrile

  • Piperidine or another weak base (e.g., triethylamine)

  • Ethanol or another suitable solvent

  • Water

Procedure:

  • To a solution of this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Quantitative Data (based on typical Knoevenagel condensations):

NucleophileCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
MalononitrilePiperidineEthanolRT to Reflux1-490-98
Diethyl malonatePiperidineEthanolReflux4-880-90

Signaling Pathways and Applications in Drug Discovery

The derivatives of this compound are of significant interest in drug discovery, particularly as inhibitors of phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition can lead to anti-inflammatory effects. Roflumilast, a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), is a prominent example of a drug synthesized from intermediates related to this compound.

Simplified Signaling Pathway of PDE4 Inhibition:

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA PKA cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 degraded by Inhibition of Inflammatory Response Inhibition of Inflammatory Response PKA->Inhibition of Inflammatory Response leads to AMP AMP PDE4->AMP Roflumilast Derivative Roflumilast Derivative Roflumilast Derivative->PDE4 inhibits

References

Application of 3,4-Bis(difluoromethoxy)benzaldehyde in the Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 3,4-bis(difluoromethoxy)benzaldehyde as a key starting material in the synthesis of potent Phosphodiesterase-4 (PDE4) inhibitors. The 3,4-bis(difluoromethoxy)phenyl moiety serves as a critical bioisostere for the catechol group present in many established PDE4 inhibitors, offering potential advantages in terms of metabolic stability and pharmacokinetic properties. This guide outlines a plausible synthetic route to a novel PDE4 inhibitor, drawing parallels to the synthesis of established drugs such as Roflumilast. Furthermore, it includes comprehensive protocols for the biological evaluation of the synthesized compounds, including in vitro PDE4 inhibition assays and the assessment of anti-inflammatory activity through TNF-α release assays in peripheral blood mononuclear cells (PBMCs). All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Phosphodiesterase-4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] It specifically hydrolyzes cAMP, a second messenger involved in regulating a multitude of cellular processes, including inflammation.[2] Inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn suppresses inflammatory responses by modulating the activity of various immune cells. This mechanism has established PDE4 as a significant therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[3][4]

A common structural feature in many potent PDE4 inhibitors is a catechol ether moiety.[5] The compound this compound presents an interesting opportunity for the synthesis of novel PDE4 inhibitors by acting as a bioisosteric replacement for the traditional catechol group. The difluoromethoxy groups can enhance metabolic stability and improve pharmacokinetic profiles. This document details a proposed synthetic pathway and relevant biological evaluation methods for a novel PDE4 inhibitor derived from this compound.

PDE4 Signaling Pathway and Inhibition

The binding of extracellular ligands to G protein-coupled receptors (GPCRs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[6] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response, resulting in a decrease in the production of pro-inflammatory cytokines like TNF-α.[2] PDE4 inhibitors block the degradation of cAMP to AMP, thereby potentiating this anti-inflammatory cascade.[7]

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Cytokines ↓ Pro-inflammatory Cytokines (TNF-α) Gene_Expression->Cytokines Leads to PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Mechanism of Inhibition.

Proposed Synthesis of a Novel PDE4 Inhibitor

This section outlines a plausible synthetic route for a novel PDE4 inhibitor (Compound 3 ) starting from this compound (1 ). The synthesis is analogous to established routes for catechol-ether based PDE4 inhibitors like Roflumilast.

Scheme 1: Proposed Synthesis

Synthetic_Workflow Start This compound (1) Intermediate Intermediate Amine (2) Start->Intermediate Step 1: Knoevenagel Condensation & Reduction Product Final Product (3) (PDE4 Inhibitor) Intermediate->Product Step 2: Amide Coupling Reagents1 1. Nitromethane, Ammonium Acetate 2. LiAlH4 or H2/Pd-C Reagents2 3,5-Dichloropyridine-4-carbonyl chloride, Triethylamine

Caption: Proposed Synthetic Workflow for a Novel PDE4 Inhibitor.

Experimental Protocols

Step 1: Synthesis of (2-(3,4-bis(difluoromethoxy)phenyl)ethan-1-amine) (Intermediate 2)

  • Knoevenagel Condensation:

    • To a solution of this compound (1 ) (1.0 eq) in toluene, add nitromethane (1.5 eq) and ammonium acetate (0.3 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrostyrene intermediate.

  • Reduction:

    • Method A (LiAlH₄): To a stirred suspension of lithium aluminum hydride (3.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the crude nitrostyrene intermediate in dry THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure.

    • Method B (Catalytic Hydrogenation): Dissolve the crude nitrostyrene intermediate in ethanol or ethyl acetate and add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude amine (2 ) by column chromatography on silica gel.

Step 2: Synthesis of N-(2-(3,4-bis(difluoromethoxy)phenyl)ethyl)-3,5-dichloropyridine-4-carboxamide (Final Product 3)

  • To a solution of the amine intermediate (2 ) (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of 3,5-dichloropyridine-4-carbonyl chloride (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final product (3 ).

Biological Evaluation Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory potency of the synthesized compound.

Biological_Assay_Workflow Start Prepare Serial Dilutions of Test Compound Step1 Add Compound and PDE4 Enzyme to Assay Plate Start->Step1 Step2 Initiate Reaction with FAM-cAMP Substrate Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Stop Reaction and Add Binding Agent Step3->Step4 Step5 Measure Fluorescence Polarization Step4->Step5 End Calculate % Inhibition and IC50 Value Step5->End

Caption: Workflow for In Vitro PDE4 Inhibition Assay.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A reference inhibitor such as Roflumilast should be prepared in parallel.

  • Assay Plate Preparation: Add the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute recombinant human PDE4 enzyme in assay buffer and add to each well (except for "no enzyme" controls).

  • Reaction Initiation: Add a solution of fluorescein-labeled cAMP (FAM-cAMP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Termination and Binding: Add a binding agent that selectively binds to the hydrolyzed AMP product.

  • Data Acquisition: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

TNF-α Release Assay in Human PBMCs

This protocol measures the anti-inflammatory effect of the synthesized compound by quantifying the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to each well to stimulate TNF-α release (except for unstimulated controls).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the inhibitor compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.

Data Presentation

The following tables present illustrative quantitative data for a potent PDE4 inhibitor, such as Roflumilast, to provide an expected range of activity for a newly synthesized inhibitor.

Table 1: In Vitro PDE4 Inhibitory Activity (Illustrative Data)

CompoundPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)
Roflumilast0.70.9
Product 3 (Expected) 1 - 10 1 - 10

Table 2: Inhibition of LPS-Induced TNF-α Release in Human PBMCs (Illustrative Data)

CompoundTNF-α Release IC₅₀ (nM)
Roflumilast0.5
Product 3 (Expected) 1 - 20

Conclusion

The use of this compound as a starting material offers a promising avenue for the development of novel PDE4 inhibitors with potentially improved pharmacological properties. The proposed synthetic route and detailed biological evaluation protocols provided in this document serve as a comprehensive guide for researchers in the field of drug discovery and development. The bioisosteric replacement of the catechol moiety with the 3,4-bis(difluoromethoxy)phenyl group is a valid strategy to explore new chemical space and identify next-generation anti-inflammatory agents. Further optimization of the synthetic route and in-depth structure-activity relationship (SAR) studies will be crucial for advancing these novel compounds towards clinical development.

References

Application Notes and Protocols: Nitration of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 3,4-bis(difluoromethoxy)benzaldehyde. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and pesticides.[1][2] The following protocol is based on established laboratory methods for the regioselective nitration of this substrate.

Reaction Scheme

The nitration of this compound proceeds with high regioselectivity to yield a single primary product, 3,4-bis(difluoromethoxy)-6-nitrobenzaldehyde.[3][4] The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.[5]

Figure 1: Nitration of this compound

Caption: Chemical scheme for the nitration reaction.

Experimental Data

The following table summarizes the key physical and chemical properties of the starting material and the resulting product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Temperature
This compound127842-54-0C₉H₆F₄O₃242.14Solid or liquidRefrigerator
3,4-Bis(difluoromethoxy)-6-nitrobenzaldehydeNot availableC₉H₅F₄NO₅287.14Not availableNot available

Experimental Protocol

This protocol details the procedure for the nitration of this compound to yield 3,4-bis(difluoromethoxy)-6-nitrobenzaldehyde with a reported yield of 78%.[3][6]

Materials and Reagents:

  • This compound

  • Concentrated sulfuric acid (96%)

  • Concentrated nitric acid (100%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thin-layer chromatography (TLC) plates (Silufol UV-254)

  • Column chromatography setup (Silica gel, Kieselgel MN 40-60)

  • Eluent: Hexane/Ethyl acetate mixture

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 10 mL of 96% sulfuric acid and 5 mL of 100% nitric acid.[5] Cool the mixture to 5-10 °C using an ice bath.

  • Addition of Starting Material: Slowly add 0.02 mol of this compound to the stirred acid mixture dropwise or in small portions.[5] Ensure the temperature of the reaction mixture is maintained between 5-10 °C throughout the addition.[3][4]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) on Silufol UV-254 plates.[3]

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture over crushed ice. The crude product may precipitate out of the solution. Collect the precipitate by filtration and wash with cold water.

  • Purification: Purify the crude product by column chromatography using silica gel (Kieselgel MN 40-60).[3] Elute the product using a gradient of 0-20% ethyl acetate in hexane.[3]

  • Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The structure of the final product, 3,4-bis(difluoromethoxy)-6-nitrobenzaldehyde, can be confirmed by spectroscopic methods such as NMR.[6]

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

experimental_workflow start Start reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->reagents cooling Cool Mixture to 5-10 °C reagents->cooling addition Add this compound cooling->addition reaction Stir at 5-10 °C addition->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with Ice & Filter monitoring->workup Reaction Complete purification Column Chromatography workup->purification isolation Evaporate Solvent purification->isolation end End isolation->end

Caption: Workflow for the nitration of this compound.

Safety Information

  • This procedure involves the use of strong acids (sulfuric acid and nitric acid) which are highly corrosive. Always handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure for detailed safety information.

References

Application Notes and Protocols: The Role of 3,4-Bis(difluoromethoxy)benzaldehyde in Structure-Activity Relationship Studies of PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Bis(difluoromethoxy)benzaldehyde is a key building block in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. The difluoromethoxy groups at the 3 and 4 positions of the phenyl ring play a crucial role in the interaction of these inhibitors with the active site of the PDE4 enzyme. This document provides detailed application notes on the structure-activity relationship (SAR) of compounds derived from this scaffold and protocols for their synthesis and biological evaluation.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, leading to a reduction in the inflammatory response. This makes PDE4 an attractive therapeutic target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. The 3,4-bis(difluoromethoxy)phenyl moiety is a key feature in several potent PDE4 inhibitors, including Roflumilast.

Structure-Activity Relationship (SAR) Studies

The 3,4-bis(difluoromethoxy)phenyl group is a critical pharmacophore for potent PDE4 inhibition. SAR studies have demonstrated that modifications to the rest of the molecule, while maintaining this core, can significantly impact potency and selectivity.

A key study in the Journal of Medicinal Chemistry detailed the design, synthesis, and SAR of a series of phenyl alkyl ketones incorporating the 3,4-bis(difluoromethoxy)phenyl scaffold. These compounds were found to be highly potent and selective PDE4 inhibitors. Docking studies of these compounds into the PDE4 catalytic domain revealed a binding profile similar to the well-known PDE4 inhibitor, rolipram. Notably, the fluorine atoms of the difluoromethoxy groups were found to be within a suitable distance to form hydrogen bonds with the amide hydrogen of Threonine 333 in the enzyme's active site. Additionally, the alkyl chain of the ketone moiety engages in van der Waals interactions with other key residues such as Histidine 160, Aspartate 318, and Tyrosine 159.[1]

The following table summarizes the in vitro PDE4 inhibitory activity (IC50) of a selection of these phenyl alkyl ketone derivatives.

Compound IDR GroupPDE4B IC50 (nM)
1a CH31500
1b C2H5800
1c n-C3H7300
1d n-C4H9150
1e n-C5H1180
1f n-C6H1340
1g n-C7H1520
1h n-C8H1710
1i c-C3H5600
1j c-C5H9200
1k c-C6H11100

Data adapted from the Journal of Medicinal Chemistry, 2008, 51 (24), pp 7673–7688.[1]

The data clearly indicates that increasing the length of the linear alkyl chain (R group) from methyl to octyl leads to a significant increase in PDE4 inhibitory potency. This suggests that the hydrophobic interactions of the alkyl chain with the enzyme's active site are crucial for high-affinity binding. Cycloalkyl substituents also demonstrated considerable activity, though generally less potent than their linear counterparts of similar size.

Experimental Protocols

General Synthesis of 3,4-Bis(difluoromethoxy)phenyl Alkyl Ketone Derivatives

This protocol describes a general method for the synthesis of a series of phenyl alkyl ketones for SAR studies, starting from a key intermediate derived from this compound.

Scheme 1: General Synthetic Route

G A This compound C Secondary Alcohol Intermediate A->C 1. Et2O, 0 °C to rt B Grignard Reagent (R-MgBr) B->C E Target Phenyl Alkyl Ketone C->E 2. CH2Cl2, rt D Dess-Martin Periodinane D->E

Caption: General synthetic scheme for phenyl alkyl ketones.

Step 1: Synthesis of the Secondary Alcohol Intermediate

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether (Et2O) at 0 °C, add the appropriate Grignard reagent (R-MgBr, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol intermediate.

Step 2: Oxidation to the Phenyl Alkyl Ketone

  • To a solution of the secondary alcohol intermediate (1.0 eq) in dichloromethane (CH2Cl2), add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash with a 1:1 solution of saturated aqueous sodium bicarbonate (NaHCO3) and sodium thiosulfate (Na2S2O3).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final phenyl alkyl ketone derivative.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of synthesized compounds against the PDE4 enzyme.

Principle: The assay measures the change in polarization of a fluorescently labeled cAMP analog (FAM-cAMP). In the presence of active PDE4, FAM-cAMP is hydrolyzed to FAM-AMP. A binding agent in the assay has a high affinity for the phosphate group of FAM-AMP, forming a large, slowly tumbling complex that results in a high fluorescence polarization signal. In the presence of a PDE4 inhibitor, the hydrolysis of FAM-cAMP is blocked, leaving the small, rapidly tumbling FAM-cAMP in solution, which results in a low fluorescence polarization signal.

Experimental Workflow:

G cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Detection A Add Assay Buffer, Inhibitor/Vehicle, and PDE4 Enzyme B Add FAM-cAMP Substrate A->B C Incubate at RT B->C D Add Binding Agent C->D E Incubate at RT D->E F Read Fluorescence Polarization E->F

Caption: Workflow for the PDE4 FP inhibition assay.

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP substrate

  • PDE4 Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.05% Tween-20)

  • Binding Agent (Phosphate-binding nanoparticles)

  • Test compounds and a reference inhibitor (e.g., Roflumilast)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in PDE4 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • To the appropriate wells of a 384-well plate, add 5 µL of the diluted test compounds or reference inhibitor.

    • For control wells, add 5 µL of assay buffer with 1% DMSO (for 0% inhibition) or a known potent inhibitor (for 100% inhibition).

  • Enzyme Addition: Dilute the PDE4B enzyme to the desired concentration in cold PDE4 Assay Buffer. Add 10 µL of the diluted enzyme to all wells except the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the FAM-cAMP substrate solution (at a concentration near its Km for PDE4B) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the Binding Agent solution to all wells to stop the reaction and initiate the binding of the hydrolyzed product.

  • Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway

PDE4 inhibitors exert their anti-inflammatory effects by modulating the cAMP signaling pathway.

G AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP cAMP->AMP CREB CREB PKA->CREB Phosphorylates AntiInflammatory Anti-inflammatory Gene Transcription CREB->AntiInflammatory Promotes PDE4 PDE4 PDE4->AMP Hydrolyzes Inhibitor 3,4-Bis(difluoromethoxy)phenyl -based Inhibitor Inhibitor->PDE4 Inhibits

Caption: Simplified PDE4-cAMP signaling pathway.

In this pathway, adenylyl cyclase converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of anti-inflammatory genes. PDE4 acts as a negative regulator of this pathway by hydrolyzing cAMP to inactive 5'-AMP. Inhibitors bearing the 3,4-bis(difluoromethoxy)phenyl scaffold block the action of PDE4, leading to an accumulation of intracellular cAMP and a sustained anti-inflammatory response.

Conclusion

This compound serves as a valuable starting material for the development of potent and selective PDE4 inhibitors. The difluoromethoxy groups are key for high-affinity binding to the enzyme's active site. The SAR data presented herein demonstrates that systematic modification of other parts of the molecule can lead to significant improvements in inhibitory activity. The provided protocols offer a framework for the synthesis and evaluation of novel PDE4 inhibitors based on this important chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Bis(difluoromethoxy)benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,4-Bis(difluoromethoxy)benzaldehyde using column chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific crude mixture's composition and the desired purity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of ethyl acetate in petroleum ether. Start with a low polarity mixture (e.g., 5% EtOAc) and gradually increase the polarity to achieve good separation between the desired product and impurities. The recommended eluent for the column, 5-10% EtOAc/petroleum ether, is a good starting point for TLC analysis.[1]

    • Visualize the spots under a UV lamp. The desired product, an aromatic aldehyde, should be UV active.

  • Column Preparation (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in petroleum ether).

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing of the silica gel.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the sample is fully loaded onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase (e.g., 5-10% ethyl acetate in petroleum ether).[1]

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

    • If the separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product, which should be a colorless oil.[1]

Data Presentation

Table 1: Recommended Column Chromatography Parameters

ParameterRecommended ValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard silica gel is generally effective.
Mobile Phase 5-10% Ethyl Acetate in Petroleum EtherThe polarity can be adjusted based on TLC analysis.
Elution Mode Isocratic or GradientStart with isocratic and switch to gradient if separation is poor.
Detection TLC with UV visualizationThe aromatic ring and aldehyde group allow for easy UV detection.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities can include:

  • Unreacted starting materials: If synthesized from 3,4-dihydroxybenzaldehyde, this starting material might be present.

  • Partially reacted intermediates: Monofluoromethoxy-substituted benzaldehyde could be a potential impurity.

  • Co-eluting unidentified oil: A synthesis procedure has reported the co-elution of the product with an unidentified colorless oil.[1]

  • Oxidation product: Benzaldehydes can be susceptible to oxidation, forming the corresponding benzoic acid (3,4-Bis(difluoromethoxy)benzoic acid). This can sometimes be promoted by the slightly acidic nature of silica gel.

Q2: My product is running with an impurity that has a very similar Rf value on the TLC plate. How can I improve the separation?

A2: To improve the separation of compounds with similar Rf values:

  • Optimize the mobile phase: Try a less polar solvent system. Small changes in the solvent ratio can have a significant impact on separation. You can also try adding a different solvent to the mobile phase (e.g., a small amount of dichloromethane or toluene) to alter the selectivity.

  • Use a longer column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

  • Employ a shallow gradient: If using gradient elution, a slower, more gradual increase in polarity can enhance resolution.

Q3: The yield of my purified product is very low. What could be the reason?

A3: Low yield can be attributed to several factors:

  • Irreversible adsorption on the column: Highly polar compounds or those that can strongly interact with the silica gel may bind irreversibly. While this compound is moderately polar, some impurities might exhibit this behavior.

  • Compound decomposition on silica gel: Aldehydes can sometimes be unstable on silica gel. To check for this, you can perform a 2D TLC. Spot the crude mixture on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear or the main spot diminishes, your compound may be decomposing.

  • Product streaking or tailing: If the product elutes over a large number of fractions (tailing), it can lead to a loss of material during the pooling of fractions and solvent removal.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity: The polarity may be too high, causing compounds to elute too quickly, or too low, leading to long retention times and band broadening.Optimize the mobile phase using TLC with various solvent ratios. Aim for an Rf value of 0.2-0.4 for the desired compound.
Co-eluting impurities: An impurity may have a very similar polarity to the product.Try a different solvent system to alter selectivity. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective.
Column overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded.
Product Tailing Interaction with acidic silica: The aldehyde group might be interacting with the acidic silanol groups on the silica surface.Deactivate the silica gel by adding a small amount of a neutral or basic modifier like triethylamine (0.1-1%) to the mobile phase. However, be cautious as this can affect the retention of other compounds.
Inappropriate sample solvent: Dissolving the sample in a solvent that is too strong can cause band broadening.Dissolve the crude sample in the mobile phase or a solvent with lower or similar polarity.
No Product Eluting Compound is too polar and stuck on the column: The chosen mobile phase may not be polar enough to elute the compound.Gradually increase the polarity of the mobile phase. If the compound still does not elute, you can try flushing the column with a very polar solvent like 100% ethyl acetate or methanol.
Decomposition on the column: The compound is not stable to the silica gel.Test for stability using 2D TLC. If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Product is Contaminated with an Unknown Oil Co-elution of a non-polar impurity: An impurity with similar polarity is eluting with the product.Re-run the column with a less polar solvent system to try and retain the desired product longer and allow the less polar impurity to elute first. Fine-tuning the mobile phase composition is key.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting start Start Purification tlc Perform TLC Analysis start->tlc column Run Column Chromatography tlc->column analyze_fractions Analyze Fractions by TLC column->analyze_fractions problem Problem Encountered? analyze_fractions->problem pure_product Combine Pure Fractions & Evaporate problem->pure_product No poor_separation Poor Separation problem->poor_separation Yes, Separation low_yield Low Yield problem->low_yield Yes, Yield no_product No Product Eluting problem->no_product Yes, No Elution tailing Product Tailing problem->tailing Yes, Tailing end End pure_product->end poor_separation->column Optimize Mobile Phase / Repack Column low_yield->column Check for Decomposition / Use Milder Conditions no_product->column Increase Eluent Polarity / Check Stability tailing->column Add Modifier to Eluent / Change Solvent

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 3,4-dihydroxybenzaldehyde, also known as protocatechualdehyde.[1][2][3]

Q2: What are the typical difluoromethylating agents used in this synthesis?

A frequently used difluoromethylating agent is sodium chlorodifluoroacetate.[1][4] Other sources of the difluoromethyl group can also be employed.

Q3: What are the major impurities I should expect in the crude product?

The primary impurities encountered during the synthesis of this compound include:

  • Unreacted 3,4-dihydroxybenzaldehyde: Incomplete reaction can lead to the presence of the starting material.

  • Mono-substituted intermediates: Incomplete difluoromethoxylation of both hydroxyl groups can result in the formation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde or 4-hydroxy-3-(difluoromethoxy)benzaldehyde.[1]

  • Unidentified byproducts: Co-elution of the desired product with unidentified colorless oils, sometimes constituting 10-20% of the isolated mixture, has been reported.[4]

  • Residual solvent and reagents: Solvents like DMF and residual salts from the reaction and workup may be present.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low yield of the desired product.

Possible Cause Troubleshooting Step
Incomplete reaction- Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check the quality and stoichiometry of the reagents, particularly the base and the difluoromethylating agent.
Suboptimal reaction temperature- The reaction temperature should be carefully controlled. A typical temperature for this reaction is around 80°C.[4]
Inefficient extraction- During the aqueous workup, ensure thorough extraction with a suitable organic solvent like ethyl acetate to minimize product loss in the aqueous phase.

Issue 2: Presence of significant amounts of mono-substituted intermediates.

Possible Cause Troubleshooting Step
Insufficient difluoromethylating agent or base- Increase the molar equivalents of the difluoromethylating agent and the base relative to the starting material to drive the reaction to completion.
Short reaction time- Extend the reaction time to allow for the second difluoromethoxylation to occur.

Issue 3: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Co-eluting impurities during column chromatography- Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely eluting impurities.- Consider alternative purification techniques such as recrystallization or preparative HPLC.
Residual DMF- After extraction, wash the organic layer thoroughly with brine to remove residual DMF.- High-vacuum distillation can also be employed to remove high-boiling solvents.

Quantitative Data Summary

The following table summarizes key quantitative data reported in the synthesis of this compound.

Parameter Value Reference
Yield65%[4]
Unidentified Impurity (co-eluting oil)10-20%[4]

Experimental Protocol

Synthesis of this compound from 3,4-Dihydroxybenzaldehyde

This protocol is based on a reported synthetic procedure.[4]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Brine

Procedure:

  • To a suspension of 3,4-dihydroxybenzaldehyde (20 g, 14 mmol) and potassium carbonate (80 g, 58 mmol) in DMF (200 mL) and water (10 mL), add sodium chlorodifluoroacetate (88 g, 58 mmol).

  • Heat the suspension to 80°C and maintain for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash sequentially with water and brine.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure.

  • Purify the residue by column chromatography using 5-10% ethyl acetate in petroleum ether as the eluent to afford this compound.

Visualizations

Synthesis_Workflow SM 3,4-Dihydroxybenzaldehyde Reagents Sodium Chlorodifluoroacetate Potassium Carbonate DMF, 80°C Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Intermediate Mono-substituted Intermediates Reagents->Intermediate 1st Difluoromethoxylation Product This compound Intermediate->Product 2nd Difluoromethoxylation Impurity2 Unidentified Byproducts Product->Impurity2 Side Reactions

Caption: Synthetic pathway for this compound and common impurities.

Troubleshooting_Tree Problem Low Purity or Yield CheckReaction Check Reaction Completion (TLC) Problem->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete ActionIncomplete Increase reaction time or temperature. Check reagent stoichiometry. Incomplete->ActionIncomplete CheckPurification Review Purification Protocol Complete->CheckPurification CoElution Co-eluting Impurities? CheckPurification->CoElution YesCoElution Optimize chromatography solvent system or try alternative purification. CoElution->YesCoElution Yes NoCoElution Check for residual solvent or reagent contamination. CoElution->NoCoElution No

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde, a key intermediate in the preparation of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves the reaction of 3,4-dihydroxybenzaldehyde with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base and a suitable solvent.

Q2: What are the primary challenges in this synthesis?

A2: A significant challenge is controlling the reaction to achieve the desired double substitution, yielding this compound, while minimizing the formation of the mono-substituted byproduct, 3-hydroxy-4-(difluoromethoxy)benzaldehyde. Achieving a high yield of the target compound can be difficult, with some reported syntheses showing a low yield for the bis-substituted product.[1]

Q3: What are typical yields for this reaction?

A3: Reported yields can vary significantly depending on the specific reaction conditions. While some protocols claim yields as high as 65% for the bis-substituted product, others report it as a minor byproduct.[1][2] Optimization of the reaction parameters is crucial for improving the yield.

Q4: How can the product be purified?

A4: Column chromatography is a commonly used method for purifying this compound from the reaction mixture, effectively separating it from byproducts and unreacted starting materials.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring.
Formation of mono-substituted byproduct (3-hydroxy-4-(difluoromethoxy)benzaldehyde).[1]- Increase the molar equivalents of the difluoromethylating agent and base. - Optimize the reaction temperature and time to favor the second substitution.
Decomposition of starting material or product.- Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Presence of multiple spots on TLC, indicating byproducts Non-selective reaction.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO) to improve selectivity. - Adjust the stoichiometry of the reactants carefully.
Impure starting materials.- Verify the purity of 3,4-dihydroxybenzaldehyde and the difluoromethylating agent before starting the reaction.
Difficulty in purifying the product Co-elution of the product and byproducts during column chromatography.- Experiment with different solvent systems for column chromatography (e.g., varying ratios of ethyl acetate and petroleum ether).[2] - Consider using a different stationary phase for chromatography.
Oily product that is difficult to handle.- The product can be an oil.[2] Attempt to crystallize the product from a suitable solvent system if a solid is desired.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure and may require optimization for your specific laboratory conditions.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Water

  • Brine

Procedure:

  • To a suspension of 3,4-dihydroxybenzaldehyde (1.0 eq) and potassium carbonate in DMF, add sodium chlorodifluoroacetate.

  • Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash sequentially with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography using a suitable eluent system (e.g., 5-10% EtOAc/petroleum ether) to afford this compound.[2]

Quantitative Data Summary
Parameter Value Reference
Starting Material 3,4-dihydroxybenzaldehyde[2]
Difluoromethylating Agent Sodium chlorodifluoroacetate[2]
Base Potassium Carbonate[2]
Solvent DMF[2]
Reaction Temperature 80 °C[2]
Reaction Time 16 h[2]
Reported Yield 65%[2]
Purification Method Column Chromatography[2]
Eluent 5-10% EtOAc/petroleum ether[2]

Visualizations

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine 3,4-dihydroxybenzaldehyde, K₂CO₃, and DMF B 2. Add Sodium chlorodifluoroacetate A->B C 3. Heat and Stir B->C D 4. Cool and Quench with Water C->D Reaction Monitoring (TLC) E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of Desired Product Byproduct High Mono-substituted Byproduct? Start->Byproduct Incomplete Incomplete Reaction? Byproduct->Incomplete No IncreaseReagent Increase Equivalents of Difluoromethylating Agent & Base Byproduct->IncreaseReagent Yes IncreaseTimeTemp Increase Reaction Time or Temperature Incomplete->IncreaseTimeTemp Yes CheckPurity Check Starting Material Purity Incomplete->CheckPurity No OptimizeConditions Optimize Temperature and Time IncreaseReagent->OptimizeConditions

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of 3,4-dihydroxybenzaldehyde with a difluorocarbene precursor, typically generated from sodium chlorodifluoroacetate, in the presence of a base.

Q2: What is the primary side product observed in this synthesis?

A2: The major side product is the mono-difluoromethylated compound, 3-hydroxy-4-(difluoromethoxy)benzaldehyde. This occurs due to incomplete reaction at both phenolic hydroxyl groups. Over-difluoromethylation of the starting material is the key to maximizing the yield of the desired di-substituted product.

Q3: How is the difluoromethylating agent, difluorocarbene, generated?

A3: Difluorocarbene (:CF₂) is a highly reactive intermediate that is typically generated in situ. In the case of using sodium chlorodifluoroacetate, thermal decomposition in the presence of a base leads to the elimination of sodium chloride and carbon dioxide, yielding the electrophilic difluorocarbene.

Q4: What are the typical reaction conditions?

A4: The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate or sodium carbonate. The reaction mixture is typically heated to temperatures ranging from 80°C to 120°C.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low yield of the desired di-substituted product Insufficient amount of difluoromethylating agent.Increase the molar excess of sodium chlorodifluoroacetate relative to 3,4-dihydroxybenzaldehyde. A ratio of 2.5 to 3.0 equivalents or higher is often used.
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC-MS to ensure the disappearance of the starting material and the mono-substituted intermediate.
Suboptimal base.Ensure an adequate amount of a sufficiently strong base (e.g., K₂CO₃, Na₂CO₃) is used to deprotonate both phenolic hydroxyl groups.
High percentage of mono-substituted byproduct Insufficient difluoromethylation.As with low yield, increase the equivalents of the difluoromethylating agent and/or prolong the reaction time.
Steric hindrance or electronic effects.While less common for this symmetric starting material, ensure efficient stirring to maintain a homogeneous reaction mixture.
Presence of unidentified impurities Decomposition of starting material.3,4-dihydroxybenzaldehyde can be sensitive to strongly basic conditions and high temperatures. Consider using a milder base or slightly lower reaction temperature, though this may require longer reaction times.
Decomposition of the difluoromethylating reagent.Ensure the difluorocarbene is generated in the presence of the substrate to maximize trapping efficiency. Slow addition of the difluoromethylating agent to the heated reaction mixture can sometimes be beneficial.
Reaction of difluorocarbene with the aldehyde.While less common for O-difluoromethylation, it is a possibility. Optimizing for a shorter reaction time might minimize this.
Difficult purification Co-elution of product and byproducts.Employ high-performance liquid chromatography (HPLC) or use a different solvent system for column chromatography to improve separation. Sometimes, derivatization of the phenolic byproduct can aid in separation.

Data Presentation

The following table summarizes the yield of the desired product and the primary byproduct under specific experimental conditions as reported in the literature.

Starting MaterialDifluoromethylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield of 3-hydroxy-4-(difluoromethoxy)benzaldehydeYield of this compoundReference
3,4-dihydroxybenzaldehyde (1.0 eq)Sodium chlorodifluoroacetate (1.5 eq)Na₂CO₃ (3.0 eq)DMF/H₂O80657.5%3.75%CN105732348A[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from synthetic procedures aimed at producing the mono-substituted product, where the di-substituted product is a byproduct. To favor the formation of the di-substituted product, the equivalents of the difluoromethylating agent should be increased.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1.0 M)

Procedure:

  • In a round-bottomed flask, suspend 3,4-dihydroxybenzaldehyde (1.0 equivalent) and sodium carbonate (3.0 equivalents) in DMF.

  • Add a solution of sodium chlorodifluoroacetate (a minimum of 2.2 equivalents, ideally 2.5-3.0 equivalents for the di-substituted product) in a small amount of water.

  • Heat the mixture to 80°C and stir for 6-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1.0 M HCl to a pH of 5-6.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to isolate the this compound.[1]

Visualizations

Synthesis_Pathway 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde This compound This compound 3,4-Dihydroxybenzaldehyde->this compound 1. :CF2 (from ClCF2CO2Na) 2. Base, Heat

Caption: Main synthetic pathway to this compound.

Side_Reaction 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 3-Hydroxy-4-(difluoromethoxy)benzaldehyde 3-Hydroxy-4-(difluoromethoxy)benzaldehyde 3,4-Dihydroxybenzaldehyde->3-Hydroxy-4-(difluoromethoxy)benzaldehyde 1. :CF2 (incomplete) 2. Base, Heat

Caption: Formation of the primary side product.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome Low Yield or High Mono-product Low Yield or High Mono-product Check Reagent Stoichiometry Check Reagent Stoichiometry Low Yield or High Mono-product->Check Reagent Stoichiometry Verify Reaction Time & Temperature Verify Reaction Time & Temperature Low Yield or High Mono-product->Verify Reaction Time & Temperature Increase Equivalents of ClCF2CO2Na Increase Equivalents of ClCF2CO2Na Check Reagent Stoichiometry->Increase Equivalents of ClCF2CO2Na Prolong Reaction Time / Increase Temperature Prolong Reaction Time / Increase Temperature Verify Reaction Time & Temperature->Prolong Reaction Time / Increase Temperature Ensure Sufficient Base Ensure Sufficient Base Verify Reaction Time & Temperature->Ensure Sufficient Base Improved Yield of Di-substituted Product Improved Yield of Di-substituted Product Increase Equivalents of ClCF2CO2Na->Improved Yield of Di-substituted Product Prolong Reaction Time / Increase Temperature->Improved Yield of Di-substituted Product Ensure Sufficient Base->Improved Yield of Di-substituted Product

Caption: Troubleshooting workflow for low yield or high mono-substituted byproduct.

References

How to remove unreacted starting materials from 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 3,4-Bis(difluoromethoxy)benzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product Contaminated with Solid Starting Material

  • Problem: After the reaction, you have an oily product of this compound mixed with a significant amount of solid, unreacted 3,4-dihydroxybenzaldehyde.

  • Solution: A multi-step approach involving extraction and column chromatography is recommended.

    • Step 1: Liquid-Liquid Extraction.

      • Dissolve the crude reaction mixture in a suitable organic solvent in which the product is soluble, such as ethyl acetate.

      • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic phenolic starting material (3,4-dihydroxybenzaldehyde). The phenoxide salt formed will be soluble in the aqueous layer.

      • Separate the aqueous layer. Repeat the washing step if necessary.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the crude oily product.

    • Step 2: Column Chromatography.

      • If the product is still impure after extraction, further purification can be achieved by column chromatography on silica gel.[1]

      • A suggested eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 5-10% ethyl acetate in petroleum ether).[1] The less polar product will elute before any remaining polar impurities.

Issue 2: Presence of Water-Soluble Impurities

  • Problem: The crude product contains unreacted sodium chlorodifluoroacetate and other water-soluble byproducts.

  • Solution: An aqueous workup is effective in removing these impurities.

    • Dilute the reaction mixture with water.

    • Extract the aqueous phase with an organic solvent like ethyl acetate. The desired product will move to the organic layer, while the salt and other polar impurities will remain in the aqueous layer.

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate to yield the crude product.

Issue 3: Product Purity is Insufficient After Initial Purification

  • Problem: After a standard workup and initial purification, the purity of this compound is still not satisfactory for downstream applications.

  • Solution: Consider an alternative purification method based on the formation of a bisulfite adduct, which is specific to aldehydes.[2]

    • Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol or a mixture of water-miscible solvents).

    • Add a saturated solution of sodium bisulfite. A solid adduct of the aldehyde should precipitate.

    • Filter the solid adduct and wash it with a solvent in which the impurities are soluble.

    • The pure aldehyde can be regenerated from the bisulfite adduct by treatment with an aqueous base (e.g., sodium carbonate or sodium hydroxide solution).

    • Extract the regenerated aldehyde with an organic solvent, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The common starting materials are 3,4-dihydroxybenzaldehyde and a difluoromethylating agent, such as sodium chlorodifluoroacetate.[1]

Q2: What are the key physical property differences between the product and the starting materials that can be exploited for purification?

A2: this compound is a colorless oil, while 3,4-dihydroxybenzaldehyde is a solid.[1][3] There are also significant differences in their solubility and polarity, which are summarized in the table below. These differences are the basis for purification by extraction and chromatography.

Q3: Can I use distillation to purify this compound?

A3: While this compound has a reported boiling point, distillation may not be the most effective method for removing non-volatile starting materials like 3,4-dihydroxybenzaldehyde. It could be a viable option if the primary impurities are other volatile organic compounds.

Q4: My column chromatography is not giving good separation. What can I do?

A4: If you are experiencing poor separation during column chromatography, you can try the following:

  • Optimize the solvent system: Perform thin-layer chromatography (TLC) with various solvent mixtures to find an eluent that provides better separation between your product and the impurities.

  • Adjust the stationary phase: While silica gel is common, other stationary phases like alumina could be tested.

  • Check for decomposition: Aldehydes can sometimes be unstable on silica gel. Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can sometimes mitigate this issue.

Q5: Is recrystallization a suitable purification method?

A5: Since this compound is an oil at room temperature, traditional recrystallization is not feasible. However, if the crude product solidifies upon cooling or in the presence of a seed crystal, it might be possible. For the solid starting material, 3,4-dihydroxybenzaldehyde, recrystallization is a common purification technique.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Solubility
This compound C₉H₆F₄O₃238.14Colorless Oil-1575-80 (at 0.15 mmHg)Slightly soluble in Chloroform and Methanol.
3,4-Dihydroxybenzaldehyde C₇H₆O₃138.12Solid152-154~350 (decomposes)Soluble in ethanol, acetone, ethyl acetate, ether, and hot water. Sparingly soluble in cold water. Insoluble in benzene and chloroform.[3][4]
Sodium Chlorodifluoroacetate C₂ClF₂NaO₂152.46Solid196-198N/ASoluble in water, dimethoxyethane, diglyme, and dimethylformamide.[5]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture (approximately 10 g) in 100 mL of ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution. Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat Wash (Optional): Repeat the wash with another 50 mL of saturated sodium bicarbonate solution if significant solid was present in the crude mixture.

  • Brine Wash: Wash the organic layer with 50 mL of brine.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl and let it stand for 15-20 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a mixture of 5-10% ethyl acetate in petroleum ether.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

PurificationWorkflow cluster_start Initial State cluster_extraction Step 1: Liquid-Liquid Extraction cluster_chromatography Step 2: Column Chromatography cluster_end Final Product Crude Crude Reaction Mixture (Oily Product + Solid Starting Materials) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with Aq. NaHCO3 Solution Dissolve->Wash Separate Separate Layers Wash->Separate Impurities1 Impurities1 Wash->Impurities1 Aqueous Layer (Starting Material Salts) Dry Dry Organic Layer Separate->Dry Organic Layer Concentrate1 Concentrate Dry->Concentrate1 Column Silica Gel Column Concentrate1->Column Crude Product Elute Elute with EtOAc/Petroleum Ether Column->Elute Collect Collect & Monitor Fractions (TLC) Elute->Collect Concentrate2 Combine & Concentrate Collect->Concentrate2 Pure Pure this compound Concentrate2->Pure

Caption: Purification workflow for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde, with a focus on scaling up the process.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,4-dihydroxybenzaldehyde.

Reaction Scheme:

Quantitative Data for Lab-Scale Synthesis:

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
3,4-Dihydroxybenzaldehyde138.1220.0144.81.0
Sodium Chlorodifluoroacetate152.4688.0577.24.0
Potassium Carbonate138.2180.0578.84.0
N,N-Dimethylformamide (DMF)73.09200 mL--
Water18.0210 mL--

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask of appropriate size with a mechanical stirrer, a condenser, a thermocouple, and an inlet for inert gas (e.g., Nitrogen).

  • Charging Reagents: To the flask, add 3,4-dihydroxybenzaldehyde (20.0 g, 144.8 mmol), potassium carbonate (80.0 g, 578.8 mmol), and N,N-Dimethylformamide (DMF, 200 mL).

  • Initiating the Reaction: Begin stirring the mixture to form a suspension. Add water (10 mL) to the suspension.

  • Addition of Difluoromethylating Agent: Slowly and carefully add sodium chlorodifluoroacetate (88.0 g, 577.2 mmol) to the reaction mixture. Note: The addition may be exothermic, and gas evolution (CO2) will occur. Control the rate of addition to maintain the reaction temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an eluent such as 5-10% ethyl acetate in petroleum ether to yield this compound as a colorless oil.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Incomplete or Slow Reaction

  • Question: My reaction is not going to completion, or the reaction rate is very slow, even after 16 hours. What could be the cause?

  • Answer:

    • Insufficient Temperature: Ensure the internal reaction temperature is maintained at 80 °C. Lower temperatures will significantly slow down the rate of difluorocarbene formation from sodium chlorodifluoroacetate.

    • Poor Quality Reagents: The sodium chlorodifluoroacetate should be dry and of high purity. Moisture can affect the reaction. The 3,4-dihydroxybenzaldehyde should also be pure.

    • Inefficient Mixing: On a larger scale, inefficient stirring can lead to poor mass and heat transfer. Ensure the mechanical stirrer is providing adequate agitation to keep the solids suspended and the reaction mixture homogeneous.

    • Base Deactivation: The base (potassium carbonate) is crucial for the reaction. Ensure the correct stoichiometry is used and that the base is of good quality.

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of the mono-substituted product (3-hydroxy-4-(difluoromethoxy)benzaldehyde or 4-hydroxy-3-(difluoromethoxy)benzaldehyde) and other impurities. How can I improve the selectivity?

  • Answer:

    • Stoichiometry of Reagents: Ensure that a sufficient excess of the difluoromethylating agent and base are used to drive the reaction to the di-substituted product. A molar ratio of at least 2.5-3.0 equivalents of sodium chlorodifluoroacetate per hydroxyl group is recommended.

    • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can potentially lead to degradation of the product or formation of other byproducts. Monitor the reaction closely and stop it once the desired product is maximized.

    • Choice of Base: While potassium carbonate is commonly used, other bases like cesium carbonate can sometimes offer better results in O-difluoromethylation reactions, although it is more expensive.[1]

Issue 3: Difficult Purification

  • Question: I am having trouble purifying the final product. Column chromatography is not practical for my scale. Are there alternative purification methods?

  • Answer:

    • Distillation: this compound is a liquid, and vacuum distillation may be a viable purification method for larger quantities. Check the boiling point under reduced pressure.

    • Crystallization: If a suitable solvent system can be found, crystallization could be an effective purification strategy. This may require converting the aldehyde to a solid derivative, which can be purified and then reverted to the aldehyde.

    • Liquid-Liquid Extraction: A thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities. Multiple extractions with a suitable organic solvent will improve the purity of the crude product before final purification.

Issue 4: Safety Concerns During Scale-Up

  • Question: What are the main safety hazards I should be aware of when scaling up this synthesis?

  • Answer:

    • Exothermic Reaction and Gas Evolution: The decomposition of sodium chlorodifluoroacetate to difluorocarbene is exothermic and releases carbon dioxide gas. On a larger scale, this can lead to a rapid increase in temperature and pressure if not controlled properly. Ensure the reactor has adequate cooling capacity and a pressure relief system. The reagent should be added in portions or via a solids dosing system to control the rate of reaction.[2]

    • Solvent Hazards: DMF is a commonly used solvent, but it can decompose at high temperatures, especially in the presence of bases, to form dimethylamine and carbon monoxide.[3] Ensure the reaction temperature does not exceed the recommended limit. Consider alternative, higher-boiling point, and more stable solvents like sulfolane for improved safety at scale.[3]

    • Handling of Sodium Chlorodifluoroacetate: This reagent is harmful if swallowed or inhaled and causes skin and eye irritation.[4] Always handle it in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[5]

    • Thermal Stability: It is crucial to understand the thermal stability of the reaction mixture. A runaway reaction can occur if the heat generated from the exotherm exceeds the heat removal capacity of the reactor.[2] Performing a reaction calorimetry study is highly recommended before scaling up to a large volume.

Frequently Asked Questions (FAQs)

Q1: Can I use a different difluoromethylating agent?

A1: Yes, several other difluoromethylating agents exist. For O-difluoromethylation of phenols, reagents that generate difluorocarbene are typically used. Alternatives to sodium chlorodifluoroacetate include other halodifluoroacetate salts and phosphonium salts.[6] However, sodium chlorodifluoroacetate is often preferred for its stability, commercial availability, and relatively lower toxicity.[6] Radical difluoromethylation reagents are also available but may not be suitable for this specific transformation.[7]

Q2: What is the role of water in the reaction mixture?

A2: While not always explicitly stated in all procedures, the addition of a small amount of water can sometimes help to dissolve the base and facilitate the reaction. However, an excess of water should be avoided as it can lead to unwanted side reactions or hydrolysis of the difluoromethylating agent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and any major byproducts.

  • Gas Chromatography (GC): GC can also be used, particularly if the product is volatile enough.

Q4: What are the storage and stability recommendations for this compound?

A4: Aldehydes can be susceptible to oxidation over time. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. For long-term storage, refrigeration is advisable.

Q5: Are there any specific materials of construction I should use for my reactor when scaling up?

A5: For laboratory and pilot-scale synthesis, glass-lined or glass reactors are ideal due to their chemical resistance and the ability to visually monitor the reaction.[8] For larger-scale production, stainless steel reactors may be used, but compatibility tests should be performed to ensure there is no corrosion or unwanted side reactions with the reaction mixture, especially given the presence of halide salts.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - 3,4-Dihydroxybenzaldehyde - Sodium Chlorodifluoroacetate - Potassium Carbonate - DMF, Water setup_reactor Setup Reactor: - Mechanical Stirrer - Condenser - Thermocouple - Inert Gas Inlet prep_reagents->setup_reactor charge_reagents Charge Reactor: - 3,4-Dihydroxybenzaldehyde - K2CO3 - DMF, Water setup_reactor->charge_reagents add_reagent Slowly Add Sodium Chlorodifluoroacetate charge_reagents->add_reagent heat_react Heat to 80°C for 16 hours add_reagent->heat_react monitor Monitor Progress (TLC/HPLC) heat_react->monitor cool_down Cool to Room Temperature monitor->cool_down extract Dilute with Water & Extract with Ethyl Acetate cool_down->extract wash_dry Wash with Water & Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: 3,4-Bis(difluoromethoxy)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) for reactions involving 3,4-Bis(difluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: My reaction with this compound is sluggish or incomplete. What are the likely causes?

A1: Several factors could contribute to low reactivity:

  • Electronic Effects: The two difluoromethoxy (-OCHF₂) groups are moderately electron-withdrawing, which can deactivate the benzaldehyde ring towards certain electrophilic additions and may slow down reactions compared to electron-rich benzaldehydes.

  • Steric Hindrance: While not excessively bulky, the substituents may cause some steric hindrance, affecting the approach of bulky reagents.

  • Reagent Purity: Ensure the purity of your this compound, as impurities from its synthesis can interfere with subsequent reactions. One known impurity is an unidentified colorless oil that co-elutes during purification.[1]

  • Reaction Conditions: The reaction conditions (temperature, concentration, catalyst) may not be optimal. Consider increasing the temperature, using a more active catalyst, or extending the reaction time.

Q2: I am observing unexpected side products. What are some common side reactions?

A2: The electron-withdrawing nature of the difluoromethoxy groups can influence side reactions. Depending on the reaction type, you might encounter:

  • Cannizzaro Reaction: Under strong basic conditions, benzaldehydes lacking alpha-hydrogens can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

  • Hydrolysis of Difluoromethoxy Group: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the difluoromethoxy groups.

Reaction-Specific Troubleshooting

Knoevenagel Condensation

Q3: My Knoevenagel condensation with this compound is giving low yields. How can I improve it?

A3: Low yields in Knoevenagel condensations with this substrate can often be addressed by:

  • Catalyst Choice: Ensure you are using an appropriate base catalyst. Piperidine or ammonium salts are commonly used. For sluggish reactions, a stronger base might be necessary, but be mindful of potential side reactions.

  • Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

  • Activating the Methylene Compound: Ensure the active methylene compound you are using is sufficiently acidic to be deprotonated by the chosen base.

Wittig Reaction

Q4: The yield of my Wittig reaction is poor, and I am recovering unreacted starting material. What should I check?

A4: For troubleshooting a Wittig reaction:

  • Ylide Formation: Ensure complete formation of the phosphorus ylide. This often requires a strong base like n-butyllithium or sodium hydride and strictly anhydrous conditions. The color change associated with ylide formation can be a good indicator.

  • Ylide Stability: Use a freshly prepared ylide solution for the best results, as ylides can degrade over time.

  • Reaction Temperature: The addition of the aldehyde to the ylide solution is often performed at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.

Reductive Amination

Q5: In my reductive amination, I am observing the formation of a tertiary amine byproduct. How can I favor the formation of the secondary amine?

A5: The formation of a tertiary amine results from the reaction of the initially formed secondary amine with another molecule of the aldehyde. To minimize this:

  • Stoichiometry: Use an excess of the primary amine. This increases the likelihood of the aldehyde reacting with the primary amine rather than the secondary amine product.

  • Two-Step Procedure: First, form the imine by reacting the aldehyde and primary amine, often with a dehydrating agent like molecular sieves. Once the imine formation is complete, add the reducing agent.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reductive aminations as it is less likely to reduce the starting aldehyde compared to the intermediate iminium ion.

Oxidation to Carboxylic Acid

Q6: My oxidation of the aldehyde to a carboxylic acid is not going to completion. What can I do?

A6: Incomplete oxidation can be addressed by:

  • Oxidizing Agent: Ensure you are using a sufficiently strong oxidizing agent. Common reagents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder options like sodium chlorite (NaClO₂).

  • Reaction Conditions: Some oxidations require elevated temperatures to proceed to completion.

  • Purity of Starting Material: Impurities in the starting aldehyde can sometimes interfere with the oxidation process.

Reduction to Alcohol

Q7: I am trying to reduce the aldehyde to an alcohol, but the reaction is slow. Can I use a stronger reducing agent?

A7: Sodium borohydride (NaBH₄) is a common and effective reagent for reducing aldehydes to primary alcohols.[1][2][3] If the reaction is slow, you can try:

  • Solvent: Using a protic solvent like methanol or ethanol can accelerate the reduction with NaBH₄.

  • Temperature: Gently warming the reaction may increase the rate, but be cautious of potential side reactions.

  • Stronger Reducing Agents: While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, it is generally not necessary for aldehyde reduction and requires stricter anhydrous conditions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number127842-54-0[4]
Molecular FormulaC₉H₆F₄O₃[4]
Molecular Weight238.14 g/mol [4]
AppearanceColorless to light yellow liquid or solid[4]
Boiling Point75-80 °C (0.15 mmHg)[4]
Density1.326 g/cm³ (20 °C)[4]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Piperidine (0.1 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • To a round-bottom flask, add this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 mmol)

    • n-Butyllithium (1.1 mmol, solution in hexanes)

    • Anhydrous THF (20 mL)

    • This compound (1.0 mmol)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise. A color change to deep red/orange indicates ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of this compound in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Reductive Amination with Benzylamine

  • Materials:

    • This compound (1.0 mmol)

    • Benzylamine (1.1 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

    • 1,2-Dichloroethane (DCE) (10 mL)

    • Acetic acid (a few drops)

  • Procedure:

    • To a round-bottom flask, add this compound and benzylamine in DCE.

    • Add a few drops of acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride portion-wise.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Protocol 4: Oxidation to 3,4-Bis(difluoromethoxy)benzoic Acid

  • Materials:

    • This compound (0.02 mol)

    • Methanol (50 mL)

    • 50% w/v aqueous potassium hydroxide solution (6 mL)

    • 30% aqueous hydrogen peroxide (10.82 mL, 0.10 mol)

  • Procedure:

    • Cool a solution of this compound in methanol to 0-5°C.

    • Add the aqueous potassium hydroxide solution.

    • Stir for 5 minutes at this temperature.

    • Slowly add the aqueous hydrogen peroxide over 15 minutes, maintaining the temperature at 0-5°C.

    • Allow the reaction temperature to rise to 20-30°C and stir for approximately 2 hours until the reaction is complete.

    • Cool the reaction mixture and add water at 0-5°C to precipitate the product.

    • Isolate the product by filtration.

Protocol 5: Reduction to (3,4-Bis(difluoromethoxy)phenyl)methanol

  • Materials:

    • This compound (1.0 mmol)

    • Sodium borohydride (NaBH₄) (1.2 mmol)

    • Methanol (10 mL)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise with stirring.

    • After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.

    • Quench the reaction by slowly adding 1 M HCl until gas evolution ceases.

    • Extract the product with ethyl acetate, wash with brine, dry the organic layer, and concentrate.

    • Purify by column chromatography if necessary.

Visualizations

Reaction_Workflow cluster_start Starting Material cluster_reactions Common Reactions cluster_products Product Classes Start This compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Active Methylene Compound, Base Wittig Wittig Reaction Start->Wittig Phosphorus Ylide Reductive_Amination Reductive Amination Start->Reductive_Amination Amine, Reducing Agent Oxidation Oxidation Start->Oxidation Oxidizing Agent Reduction Reduction Start->Reduction Reducing Agent Alkene α,β-Unsaturated Product Knoevenagel->Alkene Stilbene Stilbene Derivative Wittig->Stilbene Amine Amine Reductive_Amination->Amine Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Alcohol Reduction->Alcohol

Caption: Common reaction pathways for this compound.

Troubleshooting_Logic Start Reaction Issue (e.g., Low Yield, Side Products) Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Reagents Assess Reagent/Catalyst Activity & Stoichiometry Start->Check_Reagents Analyze_Side_Products Identify Side Products (TLC, LC-MS, NMR) Start->Analyze_Side_Products Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Optimize_Conditions Optimize Conditions (e.g., Increase Temp.) Check_Conditions->Optimize_Conditions Suboptimal Replace_Reagents Use Fresh Reagents/ Adjust Stoichiometry Check_Reagents->Replace_Reagents Degraded/ Incorrect Amount Modify_Procedure Modify Procedure to Minimize Side Reaction Analyze_Side_Products->Modify_Procedure Identified Re-run Re-run Reaction Purify_SM->Re-run Optimize_Conditions->Re-run Replace_Reagents->Re-run Modify_Procedure->Re-run

Caption: A logical workflow for troubleshooting problematic reactions.

References

Solvent effects on the reactivity of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Bis(difluoromethoxy)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this versatile intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights into the impact of solvents on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a relatively non-polar molecule. It exhibits slight solubility in chloroform and methanol. It is generally soluble in many common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is limited. Due to the presence of the fluorine atoms, it may have different solubility properties compared to non-fluorinated benzaldehydes.

Q2: How does the difluoromethoxy group influence the reactivity of the aldehyde?

A2: The two difluoromethoxy (-OCHF₂) groups are strongly electron-withdrawing. This has two main effects:

  • Increased Electrophilicity: The electron-withdrawing nature of the substituents makes the carbonyl carbon more electron-deficient and therefore more susceptible to nucleophilic attack. This can lead to faster reaction rates in additions and condensations compared to benzaldehyde itself.

  • Stability: The difluoromethoxy groups are generally stable under a range of reaction conditions. However, under very strong basic or acidic conditions, cleavage of the ether linkage may occur, although this is not common.

Q3: What are the optimal storage conditions for this compound?

A3: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, so minimizing contact with air and light is crucial for maintaining purity over time.

Q4: In the synthesis of this compound from 3,4-dihydroxybenzaldehyde, why is DMF a commonly used solvent?

A4: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for the difluoromethylation reaction for several reasons:

  • Solubility: It can dissolve the organic starting material (3,4-dihydroxybenzaldehyde) and the inorganic base (e.g., potassium carbonate).

  • High Boiling Point: The reaction is often heated (e.g., to 80°C), and DMF's high boiling point (153°C) allows for a wide range of reaction temperatures.[1]

  • Reaction Mechanism: As a polar aprotic solvent, DMF can accelerate S(_N)2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
Potential Cause Troubleshooting Step
Poor Solubility of Reactants Ensure all reactants are fully dissolved. Consider a co-solvent system if necessary. For Grignard reactions, THF is a standard choice. For Wittig reactions, a variety of solvents can be used, and solubility of the ylide is key.
Solvent-Induced Side Reactions Protic solvents (e.g., alcohols, water) will quench organometallic reagents like Grignards and can interfere with ylide formation in Wittig reactions. Ensure your solvent is anhydrous.
Steric Hindrance While the difluoromethoxy groups are not excessively bulky, they can influence the approach of very large nucleophiles. If steric hindrance is suspected, try a less bulky nucleophile or increase the reaction temperature.
Incorrect Solvent Polarity The choice between a polar or non-polar solvent can significantly impact the reaction rate and outcome. For Wittig reactions with stabilized ylides, polar aprotic solvents often favor the (E)-alkene.[3]
Issue 2: Incomplete Reaction in Condensation Reactions (e.g., Knoevenagel, Aldol)
Potential Cause Troubleshooting Step
Insufficient Catalyst Activity The basicity of the catalyst can be affected by the solvent. In some cases, a more polar solvent can enhance catalyst activity.[4]
Unfavorable Reaction Equilibrium For reversible reactions like the Aldol addition, consider using a solvent that allows for the azeotropic removal of water to drive the reaction to completion (e.g., toluene with a Dean-Stark trap).
Low Reaction Temperature Increasing the temperature often accelerates condensation reactions. Select a solvent with a boiling point that allows for the desired reaction temperature.
Inappropriate Solvent Type Polar aprotic solvents like DMF and acetonitrile often give good results in Knoevenagel condensations by stabilizing charged intermediates.[4] Protic solvents can also be effective and may be a "greener" option.

Solvent Effects on Reactivity: Data Presentation

The choice of solvent can have a significant impact on the outcome of a reaction. The following tables provide illustrative data on how solvent selection can affect the yield of common reactions with this compound.

Table 1: Solvent Effects on a Knoevenagel Condensation with Malononitrile

SolventDielectric Constant (approx.)Reaction Time (h)Yield (%)
Toluene2.41265
Dichloromethane (DCM)9.1878
Tetrahydrofuran (THF)7.6885
Acetonitrile37.5492
DMF36.7495
Ethanol24.6688

Note: This data is illustrative and serves to demonstrate general trends. Actual results may vary based on specific reaction conditions.

Table 2: Solvent Effects on a Reductive Amination with Benzylamine using Sodium Triacetoxyborohydride

SolventReaction Time (h)Yield (%)
Dichloromethane (DCM)690
1,2-Dichloroethane (DCE)692
Tetrahydrofuran (THF)885
Ethyl Acetate888
Acetonitrile1275
Isopropyl Alcohol (IPA)2460

Note: This data is illustrative and based on general trends for reductive aminations. Actual results may vary.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol describes a typical procedure for the Knoevenagel condensation.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl until the pH is ~2.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow start Start reactants 1. Mix Aldehyde, Ethyl Cyanoacetate, & Ethanol start->reactants catalyst 2. Add Piperidine (Catalyst) reactants->catalyst reflux 3. Heat to Reflux (78°C) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Acidify, Extract, & Wash monitor->workup dry 6. Dry & Concentrate workup->dry purify 7. Purify Product dry->purify end End purify->end

Caption: Workflow for Knoevenagel Condensation.

Troubleshooting Logic: Low Reaction Yield

Troubleshooting_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup purity_ok Purity OK? check_purity->purity_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok workup_ok Workup Efficient? check_workup->workup_ok purity_ok->check_conditions Yes purify_sm Purify Starting Materials purity_ok->purify_sm No conditions_ok->check_workup Yes optimize_temp Optimize Temperature & Time conditions_ok->optimize_temp No change_solvent Change Solvent conditions_ok->change_solvent No check_extraction Check Extraction pH & Solvent Choice workup_ok->check_extraction No solution Yield Improved purify_sm->solution optimize_temp->solution change_solvent->solution check_extraction->solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Bis(difluoromethoxy)benzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in your experiments. The unique electronic properties of the difluoromethoxy groups can influence reaction outcomes, and this resource is designed to help you navigate potential challenges in catalyst selection and reaction optimization.

General Troubleshooting and FAQs

Q1: What are the general considerations for catalyst selection in reactions with this compound?

A1: The two difluoromethoxy (-OCF₂H) groups on the aromatic ring are moderately electron-withdrawing. This property increases the electrophilicity of the carbonyl carbon in the aldehyde, which can enhance its reactivity towards nucleophiles. However, it can also deactivate the aromatic ring towards electrophilic substitution. Catalyst selection should, therefore, aim to be compatible with these electronic effects. For instance, in nucleophilic addition reactions, milder catalysts may be sufficient compared to reactions with electron-rich benzaldehydes.

Q2: I am observing slow or incomplete conversion. What are the first troubleshooting steps?

A2: A slow or incomplete reaction can be due to several factors. First, verify the purity of your this compound and other reagents. Ensure that your catalyst is active and has been stored correctly. The solvent choice is also critical; ensure it is anhydrous and appropriate for the reaction type. Increasing the reaction temperature or catalyst loading can also be effective. It is also possible that the catalyst is being deactivated.[1][2]

Q3: How can I minimize byproduct formation?

A3: Byproduct formation is often a result of non-selective reactions or catalyst degradation. Optimizing the reaction conditions, such as temperature, reaction time, and stoichiometry of reactants, is crucial. Using a more selective catalyst or adding a co-catalyst or additive can sometimes suppress side reactions. For example, in reductive amination, using a milder reducing agent like sodium triacetoxyborohydride (STAB) can prevent the reduction of the starting aldehyde to an alcohol.[3][4]

Reaction-Specific Troubleshooting Guides

Reductive Amination

Q1: My reductive amination of this compound is giving low yields of the desired amine. What could be the issue?

A1: Low yields in reductive amination can be due to several factors. A common issue is incomplete imine formation.[3] The electron-withdrawing nature of the difluoromethoxy groups makes the aldehyde highly reactive, which should favor imine formation. However, the equilibrium can be shifted further towards the imine by removing water using molecular sieves or a Dean-Stark trap. Another possibility is that your reducing agent is too harsh and is reducing the starting aldehyde to 3,4-Bis(difluoromethoxy)benzyl alcohol before it can form the imine.

Troubleshooting Steps:

  • Choice of Reducing Agent: If you are using a strong reducing agent like sodium borohydride, consider switching to a milder one such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion.[3][4]

  • pH Control: The reaction pH is critical. A slightly acidic medium (pH 4-5) is generally optimal for imine formation.

  • Stepwise Procedure: Consider a two-step process where you first form the imine and then add the reducing agent. This can prevent the premature reduction of the aldehyde.[5]

Q2: I am observing the formation of a significant amount of 3,4-Bis(difluoromethoxy)benzyl alcohol as a byproduct. How can I avoid this?

A2: The formation of the corresponding alcohol is a clear indication that the reduction of the aldehyde is competing with the reductive amination pathway. This is a common issue when the reducing agent is not sufficiently selective.

Solutions:

  • Use a Selective Reducing Agent: As mentioned above, STAB is an excellent choice for one-pot reductive aminations as it is less likely to reduce the starting aldehyde.[4]

  • Catalytic Hydrogenation: An alternative is catalytic hydrogenation using a catalyst like Pd/C or Raney Nickel. This method can be very selective for the imine reduction, especially under controlled hydrogen pressure.[6]

Knoevenagel Condensation

Q1: The Knoevenagel condensation of this compound with an active methylene compound is proceeding slowly. What type of catalyst should I use?

A1: Knoevenagel condensations are typically base-catalyzed. The reaction involves the deprotonation of the active methylene compound to form a nucleophile that attacks the aldehyde.[7] The increased electrophilicity of the aldehyde carbonyl in this compound should favor the nucleophilic attack. If the reaction is slow, it might be due to an insufficiently basic catalyst to deprotonate the active methylene compound effectively.

Catalyst Recommendations:

  • Weakly Basic Amines: Piperidine, pyridine, or triethylamine are commonly used and are often sufficient.[7]

  • Stronger Non-nucleophilic Bases: If weaker amines are ineffective, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be employed.

  • Solid Base Catalysts: For easier workup and catalyst recovery, consider using solid base catalysts like basic alumina or hydrotalcites.[8]

Q2: I am having trouble with the workup, and my product is not pure. Are there any suggestions?

A2: Workup issues in Knoevenagel condensations can sometimes be attributed to the catalyst. If you are using a liquid amine catalyst, it can be challenging to remove it completely from the product.

Alternative Protocols:

  • Use of Solid Catalysts: Employing a solid-supported base catalyst allows for simple filtration to remove the catalyst post-reaction, simplifying the purification process.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to cleaner product formation in shorter times.[9]

Oxidation to Carboxylic Acid

Q1: I am trying to oxidize this compound to the corresponding carboxylic acid, but the reaction is not going to completion. Which oxidizing agent and catalyst should I use?

A1: The oxidation of aldehydes to carboxylic acids can be achieved with various oxidizing agents. While the electron-withdrawing groups on your substrate do not significantly hinder this transformation, choosing an appropriate and efficient system is key.

Recommended Systems:

  • Potassium Permanganate (KMnO₄): A strong and effective oxidizing agent, though it may require careful temperature control to avoid side reactions.

  • Jones Reagent (CrO₃ in sulfuric acid): A powerful oxidant, but the chromium waste is a significant environmental concern.

  • Sodium Chlorite (NaClO₂): This is a milder and more selective oxidant, often used with a chlorine scavenger like 2-methyl-2-butene. It is a greener alternative to chromium-based reagents.[10]

  • Catalytic Oxidation with Hydrogen Peroxide: Using a catalyst such as selenium dioxide or a palladium complex with hydrogen peroxide as the terminal oxidant is an environmentally friendly and efficient method.[11]

Troubleshooting Incomplete Conversion:

  • Ensure Sufficient Oxidant: Make sure you are using a sufficient stoichiometric amount of the oxidizing agent.

  • Catalyst Deactivation: If using a catalytic system, the catalyst may be deactivating. Consider adding a fresh portion of the catalyst or optimizing the reaction conditions to prolong its lifetime.

  • Reaction Time and Temperature: Some oxidation reactions may require longer reaction times or elevated temperatures to proceed to completion.

Data Presentation

Table 1: Illustrative Catalyst Performance in the Reductive Amination of this compound with Benzylamine

EntryReducing AgentCatalystSolventTemp (°C)Time (h)Yield (%)Notes
1NaBH₄-Methanol251245Significant alcohol byproduct observed.
2NaBH(OAc)₃Acetic AcidDCE25892Clean reaction, minimal byproducts.
3H₂ (50 psi)10% Pd/CEthanol251688Good yield, requires hydrogenation setup.
4NaBH₃CNAcetic AcidMethanol251285Caution: toxic cyanide byproduct.

This data is illustrative and intended for comparison purposes.

Table 2: Example Catalyst Screening for Knoevenagel Condensation with Malononitrile

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Piperidine (10)Ethanol802475
2DBU (5)Toluene110495
3Basic AluminaToluene1101288
4L-proline (10)DMSO601882

This data is illustrative and intended for comparison purposes.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Protocol 2: Knoevenagel Condensation using DBU

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.05 eq) in toluene.

  • Add DBU (5 mol%) to the solution.

  • Fit the flask with a condenser and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Catalytic Reactions reagents 1. Reagent Preparation (Substrate, Catalyst, Solvent) setup 2. Reaction Setup (Inert atmosphere, Temperature control) reagents->setup Combine monitoring 3. Reaction Monitoring (TLC, GC-MS, LC-MS) setup->monitoring Initiate & Monitor workup 4. Workup & Quenching monitoring->workup Reaction Complete purification 5. Product Purification (Chromatography, Recrystallization) workup->purification Crude Product analysis 6. Product Analysis (NMR, MS, etc.) purification->analysis Purified Product

Caption: General Experimental Workflow for Catalytic Reactions.

Catalyst_Selection Catalyst Selection Logic for this compound start Start: Define Reaction Type reaction_type Reaction involves... - Nucleophilic addition to C=O? - C-H activation? - Cross-coupling? start->reaction_type nuc_add Nucleophilic Addition (e.g., Reductive Amination, Knoevenagel) reaction_type->nuc_add Nucleophilic Addition cross_coupling Cross-Coupling (e.g., Suzuki, Heck) reaction_type->cross_coupling Cross-Coupling oxidation Oxidation reaction_type->oxidation Oxidation catalyst_nuc Consider: - Mild base for Knoevenagel - Selective reducing agent for  Reductive Amination nuc_add->catalyst_nuc catalyst_cc Consider: - Palladium catalyst with  electron-rich ligands cross_coupling->catalyst_cc catalyst_ox Consider: - Selective oxidants like NaClO₂ - Catalytic systems (e.g., Pd/H₂O₂) oxidation->catalyst_ox optimize Optimize Conditions (Temperature, Solvent, Loading) catalyst_nuc->optimize catalyst_cc->optimize catalyst_ox->optimize

Caption: Catalyst Selection Logic for this compound.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Reaction Yield start Low Yield Observed check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Re-purify/Replace Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions reagents_bad->start conditions_ok Conditions Seem Correct check_conditions->conditions_ok Yes conditions_bad Optimize Conditions check_conditions->conditions_bad No check_byproducts Analyze Crude Mixture for Byproducts conditions_ok->check_byproducts conditions_bad->start byproducts_present Byproducts Identified check_byproducts->byproducts_present Yes no_byproducts No Obvious Byproducts check_byproducts->no_byproducts No adjust_catalyst Change Catalyst or Additive to Improve Selectivity byproducts_present->adjust_catalyst increase_intensity Increase Temp/Time/ Catalyst Loading no_byproducts->increase_intensity end_good Yield Improved adjust_catalyst->end_good end_bad Consult Further Literature adjust_catalyst->end_bad increase_intensity->end_good increase_intensity->end_bad

Caption: Troubleshooting Flowchart for Low Reaction Yield.

References

Validation & Comparative

Comparative Infrared Spectroscopy Analysis: 3,4-Bis(difluoromethoxy)benzaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the infrared (IR) spectroscopy of 3,4-Bis(difluoromethoxy)benzaldehyde against other substituted benzaldehydes. Due to the lack of publicly available experimental IR spectra for this compound, this guide presents a predicted spectrum based on characteristic group frequencies and data from structurally similar compounds. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the characterization of this and related compounds.

Introduction to IR Spectroscopy of Substituted Benzaldehydes

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For substituted benzaldehydes, key characteristic IR absorptions include the carbonyl (C=O) stretch of the aldehyde, the aldehyde C-H stretch, aromatic C=C and C-H stretches, and absorptions corresponding to the substituents on the benzene ring. The positions of these absorptions can be influenced by the electronic effects (inductive and resonance) of the substituents.

The target molecule, this compound, possesses two electron-withdrawing difluoromethoxy (-OCHF₂) groups. These groups are expected to influence the electron density of the aromatic ring and the carbonyl group, leading to shifts in their characteristic vibrational frequencies compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.

Comparative Analysis of IR Absorption Data

The following table summarizes the key experimental IR absorption peaks for selected benzaldehyde derivatives and the predicted peaks for this compound. The comparison compounds include benzaldehyde (the parent compound), 3,4-dimethoxybenzaldehyde (veratraldehyde, with electron-donating groups), and 3,4-dichlorobenzaldehyde (with electron-withdrawing groups).

Functional Group Vibrational Mode Benzaldehyde (Experimental) [1][2]3,4-Dimethoxybenzaldehyde (Experimental) [3][4][5]3,4-Dichlorobenzaldehyde (Experimental) [6][7][8]This compound (Predicted)
AldehydeC-H Stretch (Fermi doublet)~2820 cm⁻¹, ~2720 cm⁻¹~2840 cm⁻¹, ~2740 cm⁻¹~2860 cm⁻¹, ~2760 cm⁻¹~2870-2850 cm⁻¹, ~2770-2750 cm⁻¹
CarbonylC=O Stretch~1703 cm⁻¹~1685 cm⁻¹~1705 cm⁻¹~1710-1715 cm⁻¹
Aromatic RingC=C Stretch~1600-1450 cm⁻¹~1585, 1510 cm⁻¹~1580, 1470 cm⁻¹~1590-1450 cm⁻¹
Aromatic C-HC-H Stretch>3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
SubstituentC-O-C Stretch (Ether)N/A~1270, 1140 cm⁻¹N/A~1250-1100 cm⁻¹ (broad)
SubstituentC-F StretchN/AN/AN/A~1100-1000 cm⁻¹ (strong, multiple bands)
SubstituentC-Cl StretchN/AN/A~830 cm⁻¹N/A

Analysis of Predicted Spectrum for this compound:

  • Carbonyl (C=O) Stretch: The electron-withdrawing nature of the two -OCHF₂ groups is expected to increase the C=O bond order through an inductive effect, shifting the carbonyl stretching frequency to a higher wavenumber (~1710-1715 cm⁻¹) compared to benzaldehyde (~1703 cm⁻¹) and veratraldehyde (~1685 cm⁻¹).

  • C-F Stretches: Strong and characteristic absorptions for the C-F bonds are predicted in the region of 1100-1000 cm⁻¹. The presence of multiple C-F bonds will likely result in several strong bands in this region.

  • C-O-C Stretches: The ether-like linkages of the difluoromethoxy groups are expected to show stretching vibrations in the 1250-1100 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol outlines the general procedure for obtaining an IR spectrum of a solid or liquid aromatic aldehyde using an ATR-FTIR spectrometer.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample of the aromatic aldehyde (solid or liquid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • For solid samples: Place a small amount of the solid powder onto the center of the ATR crystal to completely cover the crystal surface. Use the pressure clamp to ensure good contact between the sample and the crystal.

    • For liquid samples: Place a drop of the liquid sample onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning:

    • After the measurement, remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).

    • Allow the crystal to dry completely before the next measurement.

Workflow for Comparative IR Spectral Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the IR spectra of substituted benzaldehydes.

G Workflow for Comparative IR Spectral Analysis cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Interpretation and Conclusion A Acquire IR Spectrum of This compound C Identify Key Vibrational Modes (C=O, C-H, C=C, C-O, C-F) A->C B Acquire IR Spectra of Comparison Compounds (e.g., Benzaldehyde, Veratraldehyde) B->C D Peak Picking and Wavenumber Assignment C->D E Create Comparative Data Table D->E F Analyze Frequency Shifts Based on Substituent Electronic Effects E->F G Correlate Spectral Features with Molecular Structure F->G H Publish Comparison Guide G->H

Caption: Workflow for the comparative analysis of IR spectra.

This guide provides a framework for the analysis of this compound using IR spectroscopy. The predicted spectral data, in conjunction with the comparative analysis of related compounds, offers valuable insights for the structural elucidation of this and similar molecules. Experimental verification of the predicted spectrum is recommended once a sample of the target compound is available.

References

Mass Spectrometry Analysis of 3,4-Bis(difluoromethoxy)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry-based analysis for 3,4-Bis(difluoromethoxy)benzaldehyde against alternative analytical methods. It includes predicted fragmentation data based on established principles of mass spectrometry, comprehensive experimental protocols, and visual workflows to aid in method selection and implementation.

Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

While direct experimental mass spectrometry data for this compound is not widely available in published literature, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the known behavior of benzaldehyde and its substituted analogues.[1][2][3] The molecular formula for this compound is C₉H₆F₄O₃, with a molecular weight of 238.14 g/mol .[4][5]

The fragmentation of aromatic aldehydes is characterized by several key pathways, including the loss of a hydrogen atom to form a stable acylium ion, and the loss of the entire formyl group.[1][2] For substituted benzaldehydes, fragmentation of the substituent groups is also a critical diagnostic feature.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Notes
238[C₉H₆F₄O₃]⁺-Molecular Ion (M⁺)
237[C₉H₅F₄O₃]⁺H•Loss of a hydrogen radical from the aldehyde group, forming a stable acylium ion.
209[C₈H₅F₄O₂]⁺CHO•Loss of the formyl radical, a characteristic fragmentation of benzaldehydes.
187[C₈H₆F₂O₃]⁺CHF₂•Loss of a difluoromethyl radical from one of the ether groups.
158[C₇H₅F₂O₂]⁺CHF₂•, COSubsequent loss of carbon monoxide from the m/z 187 fragment.
127[C₇H₄FO]⁺CHF₂O•, COFragmentation involving the loss of a difluoromethoxy group and carbon monoxide.

Experimental Protocols

Below is a standard protocol for the analysis of aromatic aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS), which is a common and effective technique for such compounds.

Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile or dichloromethane at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For analysis of the compound in a complex matrix, a sample extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

Comparative Analytical Techniques

While GC-MS is a powerful tool for the analysis of this compound, other techniques can also be employed, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative, particularly for samples that are not volatile or are thermally labile. Since aldehydes often lack a strong chromophore for UV detection, derivatization is commonly employed to enhance sensitivity and selectivity.

Table 2: Comparison of Analytical Techniques

Technique Principle Advantages Disadvantages
GC-MS Separation by volatility and boiling point, followed by mass-based detection and fragmentation analysis.High resolution, provides structural information through fragmentation, high sensitivity.Requires volatile and thermally stable analytes.
HPLC with UV Detection Separation by polarity, detection by UV absorbance.Suitable for non-volatile and thermally labile compounds, widely available.Lower sensitivity for compounds with weak chromophores, may require derivatization.
HPLC with Fluorescence Detection Separation by polarity, detection of fluorescent compounds or derivatives.Very high sensitivity and selectivity.Requires a fluorescent analyte or derivatization with a fluorescent tag.

Visualizing the Workflow and Fragmentation

To better understand the analytical processes, the following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway and a comparison of the analytical workflows.

Predicted Fragmentation Pathway of this compound M [M]⁺ m/z = 238 M_minus_H [M-H]⁺ m/z = 237 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 209 M->M_minus_CHO - CHO• M_minus_CHF2 [M-CHF₂]⁺ m/z = 187 M->M_minus_CHF2 - CHF₂• frag2 [C₇H₄FO]⁺ m/z = 127 M_minus_CHO->frag2 - CHF₂O• frag1 [C₇H₅F₂O₂]⁺ m/z = 158 M_minus_CHF2->frag1 - CO

Caption: Predicted EI fragmentation of this compound.

Comparison of Analytical Workflows cluster_0 GC-MS Analysis cluster_1 HPLC Analysis with Derivatization gcms_sample Sample Injection gc_separation GC Separation gcms_sample->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis_gcms Data Analysis ms_detection->data_analysis_gcms hplc_sample Sample derivatization Derivatization hplc_sample->derivatization hplc_separation HPLC Separation derivatization->hplc_separation uv_fl_detection UV/Fluorescence Detection hplc_separation->uv_fl_detection data_analysis_hplc Data Analysis uv_fl_detection->data_analysis_hplc

Caption: Workflow comparison: GC-MS vs. HPLC with derivatization.

References

A Comparative Guide to 3,4-Bis(difluoromethoxy)benzaldehyde and 3,4-Dimethoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical determinant of success. This guide provides a detailed, objective comparison of two structurally related benzaldehyde derivatives: 3,4-Bis(difluoromethoxy)benzaldehyde and 3,4-dimethoxybenzaldehyde (also known as veratraldehyde). This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions by presenting physicochemical properties, spectral data, reactivity, biological relevance, and detailed experimental protocols.

Physicochemical Properties

The introduction of difluoromethoxy groups in place of methoxy groups significantly alters the physicochemical properties of the benzaldehyde scaffold. The fluorine atoms in this compound introduce higher lipophilicity and metabolic stability compared to its methoxy counterpart. The difluoromethoxy group is recognized as a lipophilic hydrogen bond donor, a characteristic that can be advantageous in drug design for improving membrane permeability.[1] Furthermore, the difluoromethoxy group is weakly electron-withdrawing, which can influence the reactivity of the aldehyde functional group.[1]

PropertyThis compound3,4-Dimethoxybenzaldehyde (Veratraldehyde)
CAS Number 127842-54-0120-14-9
Molecular Formula C₉H₆F₄O₃C₉H₁₀O₃
Molecular Weight 238.14 g/mol 166.17 g/mol
Appearance Colorless to light yellow liquid or solidOff-white to light peach crystalline solid
Melting Point Not specified (can be liquid at room temp)40-43 °C
Boiling Point 75-80 °C at 0.15 mmHg281 °C
Solubility Soluble in chloroform and methanol (slightly)Freely soluble in alcohol and ether; slightly soluble in hot water

Spectral Data Comparison

The spectral characteristics of these two compounds reflect their structural differences. The presence of fluorine in this compound will be evident in its NMR spectra, particularly in the form of C-F and H-F coupling.

Spectral DataThis compound3,4-Dimethoxybenzaldehyde (Veratraldehyde)
¹H NMR (CDCl₃) δ ~9.9 (s, 1H, CHO), ~7.7 (m, 2H, Ar-H), ~7.4 (d, 1H, Ar-H), ~6.6 (t, 2H, OCHF₂)δ ~9.8 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 6H, 2xOCH₃)
¹³C NMR (CDCl₃) Signals for CHO, aromatic carbons, and a characteristic triplet for the OCHF₂ carbons due to C-F coupling.Signals for CHO, aromatic carbons, and methoxy carbons around δ 56.
IR (cm⁻¹) Bands for C=O stretch (~1700), C-O-C stretch, and C-F bonds.Bands for C=O stretch (~1685), C-O-C stretch, and sp² and sp³ C-H stretches.

Reactivity and Applications

3,4-Dimethoxybenzaldehyde (Veratraldehyde) is a well-established intermediate in the synthesis of numerous pharmaceuticals, including methyldopa (an antihypertensive), carbidopa (used in the treatment of Parkinson's disease), and prazosin (an antihypertensive).[2][3] It is also utilized in the flavor and fragrance industry due to its pleasant woody, vanilla-like aroma. Its reactivity is typical of an aromatic aldehyde, readily undergoing oxidation to a carboxylic acid and condensation reactions.

This compound is a more specialized intermediate. Its primary reported application is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast, which are used in the treatment of inflammatory conditions like COPD.[4] The difluoromethoxy groups are often incorporated to improve metabolic stability by preventing O-demethylation, a common metabolic pathway for methoxy groups.[1] This enhanced stability can lead to a longer plasma half-life and improved bioavailability of the final drug product.[1] While not as broadly used as veratraldehyde, its role in modern medicinal chemistry is significant for designing metabolically robust drug candidates. The electron-withdrawing nature of the difluoromethoxy groups can also influence the reactivity of the aldehyde, potentially altering reaction kinetics compared to veratraldehyde.

Biological Activity

3,4-Dimethoxybenzaldehyde has been reported to possess antifungal and repellent properties.[5] Studies have shown its efficacy against various fungal strains and as a repellent against mosquitoes and ticks.[5][6]

Direct experimental data on the biological activity of This compound is less common in publicly available literature. However, based on the known effects of fluorination in drug design, it is plausible that it may exhibit distinct or enhanced biological activities compared to its methoxy analog. The increased lipophilicity could enhance its ability to cross cell membranes, potentially leading to increased potency if it targets intracellular components. Its use as a precursor for PDE4 inhibitors suggests that it itself, or its derivatives, are biologically active in modulating inflammatory pathways.

Experimental Protocols

Synthesis of 3,4-Dimethoxybenzaldehyde from Vanillin

This protocol describes the methylation of vanillin to produce 3,4-dimethoxybenzaldehyde.

Materials:

  • Vanillin (3-methoxy-4-hydroxybenzaldehyde)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ammonium hydroxide (NH₄OH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve vanillin in dichloromethane.

  • Add an aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., Adogen 464).

  • Add dimethyl sulfate dropwise to the vigorously stirred mixture at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with ammonium hydroxide solution, followed by water.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[7]

Synthesis of this compound from 3,4-Dihydroxybenzaldehyde

This protocol describes the difluoromethylation of 3,4-dihydroxybenzaldehyde.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane (HCClF₂)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

Procedure using Sodium Chlorodifluoroacetate:

  • Suspend 3,4-dihydroxybenzaldehyde and potassium carbonate in DMF.

  • Add an aqueous solution of sodium chlorodifluoroacetate.

  • Heat the mixture to 80 °C and react for 6 hours.

  • Cool the reaction to room temperature and adjust the pH to 5-6 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Procedure using Chlorodifluoromethane:

  • Suspend 3,4-dihydroxybenzaldehyde and potassium carbonate in dry DMF.

  • Pass chlorodifluoromethane gas through the stirred suspension at 80-85 °C.

  • Add additional portions of potassium carbonate over several hours while maintaining the temperature.

  • After the reaction is complete, cool the mixture, filter, and concentrate the filtrate under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be further purified.[9]

Signaling Pathway Involvement

Benzaldehydes and their derivatives have been shown to interact with various cellular signaling pathways. While specific pathways for this compound are not well-documented, the parent compound, benzaldehyde, has been reported to suppress several major signaling pathways activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[10][11] This suppression is thought to be mediated through the regulation of 14-3-3 family proteins.[10][11] Furthermore, benzaldehyde has been shown to induce autophagy via the Sonic hedgehog (Shh) signaling pathway.[2] Given the structural similarities, it is plausible that both 3,4-dimethoxybenzaldehyde and this compound could modulate these or similar pathways, although the extent and specific effects would likely differ due to the electronic and steric differences of the methoxy and difluoromethoxy groups.

Benzaldehyde_Signaling_Pathways Benzaldehyde Benzaldehyde Derivatives P14_3_3 14-3-3ζ Benzaldehyde->P14_3_3 inhibits binding to client proteins Shh Shh Pathway Benzaldehyde->Shh activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P14_3_3->PI3K_AKT_mTOR STAT3 STAT3 Pathway P14_3_3->STAT3 NFkB NF-κB Pathway P14_3_3->NFkB ERK ERK Pathway P14_3_3->ERK Cancer_Hallmarks Inhibition of Cancer Hallmarks PI3K_AKT_mTOR->Cancer_Hallmarks STAT3->Cancer_Hallmarks NFkB->Cancer_Hallmarks ERK->Cancer_Hallmarks Autophagy Autophagy Shh->Autophagy

Caption: Potential signaling pathways modulated by benzaldehyde derivatives.

Experimental_Workflow_Synthesis cluster_0 3,4-Dimethoxybenzaldehyde Synthesis cluster_1 This compound Synthesis Vanillin Vanillin Methylation Methylation (e.g., (CH₃)₂SO₄, NaOH) Vanillin->Methylation DMB 3,4-Dimethoxy- benzaldehyde Methylation->DMB DHB 3,4-Dihydroxy- benzaldehyde Difluoromethylation Difluoromethylation (e.g., HCClF₂, K₂CO₃) DHB->Difluoromethylation BDFMB 3,4-Bis(difluoromethoxy)- benzaldehyde Difluoromethylation->BDFMB

References

Navigating the Therapeutic Potential of 3,4-Bis(difluoromethoxy)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 3,4-Bis(difluoromethoxy)benzaldehyde derivatives remains an area of burgeoning research. While direct experimental data on a wide array of these specific derivatives is limited in publicly available literature, this guide provides a comparative overview of their potential biological activities based on studies of structurally related benzaldehyde derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of their prospective applications in anticancer, antimicrobial, and anti-inflammatory therapies.

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules.[1] The presence of the two difluoromethoxy groups is significant, as these moieties are known to enhance metabolic stability and can act as lipophilic hydrogen bond donors, potentially improving the pharmacokinetic and pharmacodynamic properties of the parent molecule.[2][3] This guide will explore the anticipated biological activities of derivatives synthesized from this benzaldehyde, drawing parallels from existing research on analogous compounds.

Anticancer Activity: A Look at Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a prominent class of compounds investigated for their anticancer properties. While specific studies on Schiff bases derived directly from this compound are not extensively documented, research on derivatives of other substituted benzaldehydes provides valuable insights into their potential efficacy. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Below is a table summarizing the anticancer activity of representative Schiff base derivatives of substituted benzaldehydes against different cancer cell lines. This data serves as a predictive framework for the potential activity of analogous this compound derivatives.

Table 1: Anticancer Activity of Analogous Benzaldehyde Schiff Base Derivatives

Compound/Schiff Base DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Salicylaldehyde-o-phenylenediamine Schiff baseK562 (Leukemia)11.95 ± 2.36--
Salicylaldehyde-o-phenylenediamine Schiff baseHEL (Leukemia)9.72 ± 2.56--
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF (Tongue Squamous Cell Carcinoma)446.68 (µg/mL)--
2-((2,6-diethylphenylimino)methyl)phenol derivativeHeLa (Cervical Cancer)-Carboplatin-
2-((2,6-diethylphenylimino)methyl)phenol derivativeMCF-7 (Breast Cancer)-Carboplatin-

Note: The data presented is for Schiff bases derived from other benzaldehydes and is intended to be illustrative of the potential activity of this compound derivatives. Direct experimental validation is required.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The in vitro anticancer activity of the Schiff base derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Schiff base derivatives) and a positive control (a known anticancer drug) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Seed Cancer Cells in 96-well plate treat Treat with Schiff Base Derivatives (various conc.) start->treat incubate1 Incubate (e.g., 48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability & IC50 Value read->calculate

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity: Exploring Novel Derivatives

Benzaldehyde derivatives, including Schiff bases, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

The following table presents MIC values for representative Schiff bases derived from substituted benzaldehydes against common bacterial and fungal strains, offering a comparative basis for the potential antimicrobial properties of this compound derivatives.

Table 2: Antimicrobial Activity of Analogous Benzaldehyde Schiff Base Derivatives

Compound/Schiff Base DerivativeMicroorganismMIC (µg/mL)
Benzaldehyde Derivative PC1Escherichia coli62.5
Benzaldehyde Derivative PC1Staphylococcus aureus62.5
Benzaldehyde Derivative PC2Escherichia coli250
Benzaldehyde Derivative PC2Staphylococcus aureus62.5
Benzaldehyde Derivative PC3Escherichia coli250
Benzaldehyde Derivative PC3Staphylococcus aureus62.5
Benzaldehyde Derivative PC4Escherichia coli62.5
Benzaldehyde Derivative PC4Staphylococcus aureus>250
Benzaldehyde Derivative PC1Candida albicans250
Benzaldehyde Derivative PC2Candida albicans62.5
Benzaldehyde Derivative PC3Candida albicans62.5
Benzaldehyde Derivative PC4Candida albicans125

Note: The data is for Schiff bases from various benzaldehydes and serves as an indicator of potential activity.[6] Direct testing of this compound derivatives is necessary.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against bacterial and fungal strains is determined using the broth microdilution method.[7][8][9]

Principle: This method involves preparing serial dilutions of the test compounds in a liquid growth medium, which are then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

MIC_Determination_Workflow cluster_workflow Broth Microdilution for MIC Determination start Prepare Serial Dilutions of Test Compounds inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Visually Assess for Microbial Growth (Turbidity) incubate->observe determine_mic Determine the Lowest Concentration with No Growth (MIC) observe->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Targeting Phosphodiesterase 4 (PDE4)

This compound is a known intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[3] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[10][11] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[1]

The anti-inflammatory effects of PDE4 inhibitors are attributed to their ability to reduce the production of pro-inflammatory cytokines and reactive oxygen species, and to inhibit the trafficking and activation of inflammatory cells such as neutrophils and eosinophils.

The 3,4-bis(difluoromethoxy) substitution pattern is particularly relevant for PDE4 inhibition. The difluoromethoxy groups can enhance the metabolic stability of the molecule, preventing rapid degradation by metabolic enzymes.[2] Furthermore, these groups can engage in specific interactions with the active site of the PDE4 enzyme, potentially leading to high-affinity binding and potent inhibition.

PDE4_Inhibition_Pathway cluster_pathway Mechanism of PDE4 Inhibition PDE4_Inhibitor This compound Derivative (PDE4 Inhibitor) PDE4 Phosphodiesterase 4 (PDE4) PDE4_Inhibitor->PDE4 Inhibits cAMP cAMP AMP 5'-AMP (inactive) cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response (Cytokine release, etc.) PKA->Inflammation Suppresses

Caption: Signaling pathway of PDE4 inhibition.

Conclusion and Future Directions

While direct and extensive experimental data on the biological activities of this compound derivatives are yet to be widely published, the analysis of analogous compounds strongly suggests their potential as valuable scaffolds in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The unique physicochemical properties imparted by the difluoromethoxy groups make these derivatives particularly attractive for further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives, including Schiff bases and other heterocyclic compounds. Comprehensive in vitro and in vivo studies are necessary to establish their efficacy, selectivity, and safety profiles. Such investigations will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

A Comparative Spectroscopic Guide to the Analysis of 3,4-Bis(difluoromethoxy)benzaldehyde and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic and chromatographic characteristics of 3,4-Bis(difluoromethoxy)benzaldehyde and its potential process-related impurities. The data and protocols herein are intended to support researchers in developing and validating analytical methods for purity assessment, a critical step in drug development and quality control.

Potential Impurities in the Synthesis of this compound

The most common synthetic route to this compound involves the difluoromethylation of 3,4-dihydroxybenzaldehyde. This process can lead to the presence of unreacted starting material and a mono-substituted intermediate as the primary impurities.

  • Impurity A: 3,4-Dihydroxybenzaldehyde (Starting Material)

  • Impurity B: 3-Hydroxy-4-(difluoromethoxy)benzaldehyde (Mono-substituted Intermediate)

  • Impurity C: 4-Hydroxy-3-(difluoromethoxy)benzaldehyde (Mono-substituted Intermediate)

Comparative Spectroscopic and Chromatographic Data

The following table summarizes the key analytical data for this compound and its potential impurities. This data is essential for the identification and quantification of these compounds in a sample mixture.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹) Mass Spectrum (m/z)
This compound C₉H₆F₄O₃238.149.96 (s, 1H, CHO), 7.77 (m, 2H, Ar-H), 7.42 (d, 1H, Ar-H), 6.62 (t, 2H, OCHF₂)189.7 (CHO), 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.3 (t, J=259 Hz, OCF₂)1698 (C=O), 1509 (C=C), 1038 (C-F)238 (M⁺)
Impurity A: 3,4-Dihydroxybenzaldehyde C₇H₆O₃138.129.75 (s, 1H, CHO), 7.30 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 5.5-6.0 (br s, 2H, OH)191.1 (CHO), 152.0, 145.8, 129.9, 124.9, 115.6, 115.43300-3100 (O-H), 1665 (C=O), 1590 (C=C)138 (M⁺), 137, 109[1][2]
Impurity B: 3-Hydroxy-4-(difluoromethoxy)benzaldehyde C₈H₆F₂O₃188.13~9.8 (s, 1H, CHO), ~7.4-7.2 (m, 3H, Ar-H), ~6.7 (t, 1H, OCHF₂), ~5.8 (br s, 1H, OH)~190 (CHO), ~150-140 (Ar-C), ~115 (t, OCF₂)~3300 (O-H), ~1680 (C=O), ~1600 (C=C), ~1040 (C-F)188 (M⁺)
Impurity C: 4-Hydroxy-3-(difluoromethoxy)benzaldehyde C₈H₆F₂O₃188.13~9.8 (s, 1H, CHO), ~7.4-7.2 (m, 3H, Ar-H), ~6.7 (t, 1H, OCHF₂), ~5.8 (br s, 1H, OH)~190 (CHO), ~150-140 (Ar-C), ~115 (t, OCF₂)~3300 (O-H), ~1680 (C=O), ~1600 (C=C), ~1040 (C-F)188 (M⁺)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are recommended starting protocols for the analysis of this compound and its impurities. Method optimization and validation are recommended for specific applications.

This method is suitable for the separation and quantification of the target compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

NMR provides detailed structural information about the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

FTIR is used to identify the functional groups present in the molecules.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Data Acquisition: Acquire spectra in the range of 4000-400 cm⁻¹.

Visualizing Analytical Workflows and Relationships

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a sample of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Identification cluster_3 Data Analysis and Reporting Sample Bulk Sample of this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR HPLC HPLC Analysis Dissolution->HPLC Liquid Sample GCMS GC-MS Analysis Dissolution->GCMS Volatile Sample MS Mass Spectrometry HPLC->MS LC-MS Quantification Quantification of Impurities HPLC->Quantification GCMS->MS GCMS->Quantification Reporting Purity Report Quantification->Reporting

Caption: Analytical workflow for impurity profiling.

This diagram illustrates the synthetic origin of the primary process-related impurities.

Impurity Formation cluster_legend Legend SM 3,4-Dihydroxybenzaldehyde (Impurity A) INT1 3-Hydroxy-4-(difluoromethoxy)benzaldehyde (Impurity B) SM->INT1 + CHF₂Cl INT2 4-Hydroxy-3-(difluoromethoxy)benzaldehyde (Impurity C) SM->INT2 + CHF₂Cl FP This compound (Final Product) INT1->FP + CHF₂Cl INT2->FP + CHF₂Cl SM_legend SM: Starting Material INT_legend INT: Intermediate FP_legend FP: Final Product

References

A Researcher's Guide to Alternative Reagents for the Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step. 3,4-Bis(difluoromethoxy)benzaldehyde is a valuable building block in the creation of various pharmaceutical compounds. However, its synthesis presents challenges, particularly in achieving high yields of the desired bis-substituted product. This guide provides an objective comparison of alternative reagents for this synthesis, supported by available experimental data and detailed protocols.

The primary route to this compound involves the difluoromethylation of 3,4-dihydroxybenzaldehyde. The key challenge in this synthesis is controlling the reaction to favor the formation of the bis-difluoromethylated product over the mono-substituted intermediate, 3-hydroxy-4-(difluoromethoxy)benzaldehyde. This guide explores various difluoromethylating agents, from traditional, cost-effective options to modern, more reactive alternatives, to inform reagent selection for this challenging transformation.

Comparison of Difluoromethylating Reagents

The selection of a difluoromethylating agent is a crucial decision that impacts yield, reaction conditions, cost, and safety. The reagents can be broadly categorized into difluorocarbene precursors, nucleophilic reagents, electrophilic reagents, and radical precursors.

Reagent ClassExample ReagentTypical ConditionsProsCons
Difluorocarbene Precursor Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)High temperature (80-120°C), polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃, Na₂CO₃)Inexpensive, commercially available in bulk, stable solidLow yield for bis-substitution, requires high temperatures, potential for side reactions
Difluorocarbene Precursor Chlorodifluoromethane (CHClF₂)High temperature, base, pressure equipmentHistorically usedToxic gas, ozone-depleting, difficult to handle and quantify, low selectivity and yield[1]
Nucleophilic Reagent Difluoromethyltrimethylsilane (TMSCF₂H)Base or fluoride activation, mild conditionsHigh reactivity, can be used under milder conditionsHighly flammable, moisture-sensitive, higher cost
Electrophilic Reagent S-(difluoromethyl)sulfonium saltsBase, mild conditionsBench-stable, high reactivity, good functional group toleranceHigher cost, multi-step synthesis of the reagent
Radical Precursor Sodium Difluoromethanesulfinate (CF₂HSO₂Na)Photoredox catalyst, visible light, mild conditionsVery mild conditions, high functional group toleranceRequires specialized photocatalysis setup, catalyst cost

Experimental Data Summary

The following table summarizes the available quantitative data for the difluoromethylation of 3,4-dihydroxybenzaldehyde and related phenols. It is important to note that data for the specific synthesis of this compound is limited, with most literature focusing on mono-difluoromethylation.

Starting MaterialReagentBase/CatalystSolventTemp. (°C)Time (h)Product(s)Yield (%)PurityReference
3,4-DihydroxybenzaldehydeSodium ChlorodifluoroacetateNa₂CO₃DMF806This compound3.75Not Reported[2]
3,4-DihydroxybenzaldehydeSodium ChlorodifluoroacetateNa₂CO₃DMF8063-hydroxy-4-(difluoromethoxy)benzaldehyde57.5Not Reported[2]
3,4-DihydroxybenzaldehydeChlorodifluoromethaneK₂CO₃DMF80-85~63-hydroxy-4-(difluoromethoxy)benzaldehyde25-30Not Reported[3]
VanillinSodium ChlorodifluoroacetateCs₂CO₃DMF/H₂O1003.53-methoxy-4-(difluoromethoxy)benzaldehyde91Not Reported[4]
VanillinChlorodifluoromethaneNaOHDMF90>23-methoxy-4-(difluoromethoxy)benzaldehyde8099.2% (HPLC)[4]

Visualizing the Synthetic Landscape

To better understand the synthetic pathways and reagent choices, the following diagrams illustrate the reaction and reagent classification.

Synthesis_Pathway 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Mono-substituted Intermediate 3-Hydroxy-4-(difluoromethoxy)benzaldehyde 3,4-Dihydroxybenzaldehyde->Mono-substituted Intermediate + [CF₂] Target Product This compound Mono-substituted Intermediate->Target Product + [CF₂]

Caption: Synthetic pathway from 3,4-dihydroxybenzaldehyde to the target product.

Reagent_Classification cluster_0 Difluoromethylating Reagents Difluorocarbene Precursors Difluorocarbene Precursors Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate Difluorocarbene Precursors->Sodium Chlorodifluoroacetate Chlorodifluoromethane Chlorodifluoromethane Difluorocarbene Precursors->Chlorodifluoromethane Nucleophilic Reagents Nucleophilic Reagents TMSCF₂H TMSCF₂H Nucleophilic Reagents->TMSCF₂H Electrophilic Reagents Electrophilic Reagents S-(difluoromethyl)sulfonium salts S-(difluoromethyl)sulfonium salts Electrophilic Reagents->S-(difluoromethyl)sulfonium salts Radical Precursors Radical Precursors CF₂HSO₂Na CF₂HSO₂Na Radical Precursors->CF₂HSO₂Na

Caption: Classification of alternative difluoromethylating reagents.

Experimental Protocols

Below are detailed methodologies for key experiments. It is advised that all procedures be carried out with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound using Sodium Chlorodifluoroacetate

This protocol is based on literature reports and is known to favor the mono-substituted product, with low yields of the desired bis-substituted product.[2]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petroleum Ether

Procedure:

  • In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF.

  • Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Cool the reaction to room temperature.

  • Adjust the pH of the reaction mixture to 5-6 with 1.0 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether to separate the mono- and bis-substituted products.

Experimental_Workflow Start Start Setup Combine Reactants: 3,4-dihydroxybenzaldehyde, Na₂CO₃, ClCF₂CO₂Na, DMF Start->Setup Reaction Heat to 80°C Stir for 6h Setup->Reaction Workup Cool, Acidify (pH 5-6), Extract with Ethyl Acetate Reaction->Workup Purification Dry (MgSO₄), Concentrate, Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for difluoromethylation.

Protocol 2: General Procedure for Phenol Difluoromethylation using an Electrophilic Sulfonium Salt

This is a general protocol that would require optimization for the specific synthesis of this compound.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • S-(difluoromethyl)sulfonium salt (e.g., S-(difluoromethyl)-S-phenyl-S-(2,4,6-trimethoxyphenyl)sulfonium tetrafluoroborate)

  • Base (e.g., LiOH, K₂CO₃)

  • Solvent (e.g., Acetonitrile, THF)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in the chosen solvent, add the base (2.2 - 3.0 eq).

  • Add the S-(difluoromethyl)sulfonium salt (2.2 - 3.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate under reduced pressure and purify by column chromatography.

Safety Considerations

  • Sodium Chlorodifluoroacetate: Irritant to skin, eyes, and the respiratory system.[5][6][7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

  • Chlorodifluoromethane: A toxic gas that is an ozone-depleting substance. Its use requires specialized pressure equipment and stringent safety protocols.[1]

  • TMSCF₂H: Highly flammable liquid. It should be handled in a well-ventilated fume hood away from ignition sources.

  • Electrophilic and Radical Reagents: The safety profiles of these reagents vary. Always consult the Safety Data Sheet (SDS) for the specific reagent before use.

Conclusion

The synthesis of this compound from 3,4-dihydroxybenzaldehyde is a challenging transformation, with traditional methods using reagents like sodium chlorodifluoroacetate resulting in low yields of the desired bis-substituted product. While this reagent remains a cost-effective option, its inefficiency for bis-difluoromethylation necessitates the exploration of alternatives.

Modern reagents, including nucleophilic, electrophilic, and radical precursors, offer the potential for higher yields and milder reaction conditions. However, these often come at a higher cost and may require specialized equipment. For researchers and drug development professionals, the choice of reagent will depend on a careful consideration of the desired yield, process scalability, cost, and safety. Further research and optimization are needed to develop a high-yielding and efficient process for the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can significantly modulate a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an objective comparison of fluorinated and non-fluorinated benzaldehydes in common synthetic transformations, supported by experimental data and detailed protocols.

Executive Summary

Fluorination of the benzaldehyde ring generally enhances its reactivity towards nucleophiles. The strong electron-withdrawing inductive effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. This often translates to higher reaction rates and, in some cases, improved yields in reactions such as Claisen-Schmidt condensations, Wittig reactions, and reductive aminations. However, the position of the fluorine substituent and the presence of other functional groups can also play a significant role in the overall reaction outcome.

Physical Properties: A Comparative Overview

The introduction of a fluorine atom alters the physical properties of benzaldehyde. The following table summarizes the key physical data for benzaldehyde and its ortho-, meta-, and para-fluorinated isomers.

PropertyBenzaldehyde2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
Molecular Formula C₇H₆OC₇H₅FOC₇H₅FOC₇H₅FO
Molar Mass ( g/mol ) 106.12124.11124.11124.11
Melting Point (°C) -26-44.5~-10-10
Boiling Point (°C) 179173-175173181
Density (g/mL at 25°C) ~1.044~1.178~1.17~1.157

Performance in Key Synthetic Reactions

Claisen-Schmidt (Aldol) Condensation

The Claisen-Schmidt condensation, a reaction between an aldehyde and a ketone, is fundamental for the synthesis of chalcones, which are important intermediates for flavonoids and other bioactive compounds. The electrophilicity of the aldehyde is a key factor in this reaction.

Comparative Experimental Data:

The following data, adapted from a study by Romero-Ceronio et al. (2018), compares the yields of chalcones from the reaction of various fluorobenzaldehydes with acetophenone under microwave-assisted, solvent-free conditions.

AldehydeProduct Yield (%)
Benzaldehyde(Not reported in this study)
2-Fluorobenzaldehyde70
3-Fluorobenzaldehyde75
4-Fluorobenzaldehyde95.5

These results clearly indicate that the presence of a fluorine atom, particularly in the para position, significantly enhances the yield of the Claisen-Schmidt condensation. This is consistent with the expected increase in the electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of fluorine.

Experimental Protocol: Synthesis of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one (a Chalcone)

This protocol is adapted from the general procedure for Claisen-Schmidt condensation.

Materials:

  • 4-Fluorobenzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-fluorobenzaldehyde and 1.0 equivalent of acetophenone in 95% ethanol.

  • While stirring at room temperature, add a solution of sodium hydroxide (2.0 equivalents) in water dropwise.

  • Continue stirring the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute acetic acid.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides. The rate of this reaction is also influenced by the electrophilicity of the aldehyde.

While direct side-by-side comparative yield data under identical conditions is sparse in the literature, the increased electrophilicity of fluorinated benzaldehydes is expected to lead to faster reaction rates compared to non-fluorinated benzaldehyde.

Experimental Protocol: Synthesis of trans-Stilbene from Benzaldehyde

This is a general protocol for a Wittig reaction.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and benzaldehyde (1.0 equivalent).

  • Add dichloromethane and stir the mixture vigorously to dissolve the solids.

  • Slowly add a 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.

  • Continue stirring for 30 minutes. Monitor the reaction by TLC.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

To adapt this protocol for a fluorinated benzaldehyde, simply replace benzaldehyde with the desired fluorinated isomer on an equimolar basis. It is anticipated that the reaction may proceed faster.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine intermediate, which is then reduced. The formation of the imine is often the rate-limiting step and is facilitated by a more electrophilic aldehyde.

Comparative Data:

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline

This protocol is a general procedure for reductive amination using sodium borohydride.[2][3]

Materials:

  • Benzaldehyde

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Glycerol (as a green solvent)

Procedure:

  • In a reaction vessel, mix aniline (10 mmol), benzaldehyde (10 mmol), and glycerol (3 mL).

  • Heat the mixture to 70 °C.

  • Add sodium borohydride (12 mmol) portion-wise while stirring.

  • The reaction is typically complete within 40 minutes, which can be monitored by TLC.

  • After completion, the product can be extracted using an appropriate organic solvent and purified by standard methods.

This protocol can be adapted for fluorinated benzaldehydes, where the initial imine formation is expected to be more facile.

Application in Drug Development: Synthesis of Kinase Inhibitors

Fluorinated benzaldehydes are crucial building blocks in the synthesis of many modern pharmaceuticals, particularly in the area of oncology. For example, they are used in the synthesis of RAF kinase inhibitors, which are key components in treating certain types of cancer. The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth, and its mutation is a driver in many cancers.

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical RAF inhibitor, highlighting the incorporation of a fluorinated moiety, which often originates from a fluorinated benzaldehyde derivative.

G A Fluorinated Benzaldehyde Derivative B Synthesis of Core Scaffold (e.g., via condensation or cyclization) A->B Step 1 C Functional Group Interconversion B->C Step 2 D Coupling with Amine Partner (e.g., Buchwald-Hartwig amination) C->D Step 3 E Final RAF Inhibitor D->E Step 4 F Biological Screening (Kinase Assay) E->F Evaluation G Lead Optimization F->G Feedback Loop G->A Design new derivatives

Caption: Generalized workflow for the synthesis and optimization of a RAF kinase inhibitor.

Conclusion

The inclusion of fluorine on a benzaldehyde ring is a powerful strategy to enhance its reactivity in key synthetic transformations. Experimental data from Claisen-Schmidt condensations quantitatively supports this, showing a marked increase in yield with fluorinated substrates. While direct comparative quantitative data for Wittig reactions and reductive aminations is less common, the underlying principles of electronic effects strongly suggest a similar trend of increased reactivity. For researchers and professionals in drug development, leveraging the enhanced electrophilicity of fluorinated benzaldehydes can lead to more efficient synthetic routes and provide access to novel chemical entities with potentially improved pharmacological profiles.

References

Safety Operating Guide

Proper Disposal of 3,4-Bis(difluoromethoxy)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 3,4-Bis(difluoromethoxy)benzaldehyde, a compound that requires careful management due to its irritant properties.

Hazard Profile and Safety Precautions

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] In case of contact, immediate first aid measures should be taken. For skin contact, wash the affected area immediately with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[2] If inhaled, move the individual to fresh air.[2] Always seek medical attention if irritation persists or if you feel unwell.[1]

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination. Do not allow the chemical to enter drains or rivers.[1]

For small spills:

  • Containment: Absorb the spill using an inert, dry material such as sand or earth.[1]

  • Collection: Carefully transfer the absorbed material into a closable, clearly labeled salvage container.[1]

  • Decontamination: Clean the spill area thoroughly.

For large spills:

  • Evacuation: Evacuate unnecessary personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Dike the spill to prevent spreading.

  • Collection: Use non-sparking tools and explosion-proof equipment for collection.[3] Pump or vacuum large spills and absorb the remainder with dry chemical absorbent.[3]

  • Disposal: Transfer the collected material into a suitable, labeled container for disposal by an approved method.[1]

Waste Disposal Procedure

The disposal of this compound and its containers must be treated as special waste and handled in strict accordance with all federal, state, and local environmental regulations.[1]

  • Waste Identification: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1] The container must be kept tightly closed.[1] The substance is noted to be air-sensitive and may require storage under an inert gas like Argon.[1]

  • Disposal Method: The recommended method of disposal is through an approved waste disposal plant or an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3] Do not dispose of the material in drains or waterways.

  • Packaging Disposal: Dispose of contaminated packaging in the same manner as the chemical waste, ensuring it is in compliance with local and national regulations.[1]

Parameter Guideline Reference
Personal Protective Equipment (PPE) Chemical-resistant gloves, protective clothing, eye/face protection[1][2]
Handling Environment Well-ventilated area, chemical fume hood[1]
Spill Absorbent Inert, dry material (e.g., sand, earth, dry chemical absorbent)[1][3]
Waste Container Closable, properly labeled salvage container[1]
Recommended Disposal Method Approved waste disposal plant or authorized incinerator[2][3][4][5]
Incompatible Materials Strong oxidizing agents, strong acids[1]
Storage Conditions Cool, well-ventilated, tightly closed container, potentially under inert gas[1]

Disposal Workflow

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_spill Spill or Waste Generation cluster_contain Containment & Collection cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Well-Ventilated Area (Fume Hood) A->B C Spill Occurs or Waste is Generated D Contain Spill with Inert Absorbent C->D E Transfer Waste/Spill Residue to Labeled Container D->E F Store Container in a Cool, Dry, Ventilated Area E->F G Arrange for Pickup by Approved Waste Disposal Service F->G H Dispose via Incineration at a Licensed Facility G->H cluster_prep cluster_prep cluster_spill cluster_spill cluster_contain cluster_contain cluster_disposal cluster_disposal

Figure 1. Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 3,4-Bis(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational handling, and disposal of 3,4-Bis(difluoromethoxy)benzaldehyde (CAS No. 127842-54-0). Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is irritating to the eyes, skin, and respiratory system.[1][2] The following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] Double-gloving is recommended for enhanced protection.[3] Gloves must be inspected before use and disposed of properly after handling.[7]Prevents skin contact, which can cause irritation.[1]
Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron or suit may be necessary.[3]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[3][8]Prevents inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have an appropriate spill kit readily available.

2. Handling the Compound:

  • Don the required personal protective equipment as detailed in Table 1.

  • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with the substance.[1]

  • When weighing, use a balance inside the fume hood or in a ventilated enclosure.

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][9]

  • Clean the work area and any contaminated equipment.

  • Remove and dispose of contaminated gloves and any disposable PPE in the designated hazardous waste container.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Labeling:

  • All waste containing this compound must be collected in clearly labeled, compatible containers.[3]

  • Do not mix with incompatible waste streams.[3]

  • Label containers with "Hazardous Waste" and the chemical name.

2. Disposal of Unused Chemical:

  • Unused or unwanted this compound should be disposed of as hazardous waste.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

3. Disposal of Contaminated Materials:

  • All materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.

  • Place these materials in a sealed container for proper waste disposal.[3]

4. Spill Cleanup:

  • For small spills, trained personnel wearing appropriate PPE can manage the cleanup.[3]

  • Contain the spill with an absorbent material compatible with the chemical.[3]

  • Collect the absorbed material into a sealed container for proper waste disposal.[3]

  • For large spills, evacuate the area immediately and contact the institution's emergency response team.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_fume Work in Chemical Fume Hood prep_ppe->handle_fume Proceed to handling prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->handle_fume prep_spill Prepare Spill Kit prep_spill->handle_fume handle_weigh Weigh Compound handle_fume->handle_weigh handle_transfer Transfer and Use handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean Experiment complete disp_chem Dispose of Unused Chemical handle_transfer->disp_chem Excess chemical post_wash Wash Hands Thoroughly post_clean->post_wash post_ppe Doff and Dispose of PPE post_wash->post_ppe disp_cont Dispose of Contaminated Materials post_ppe->disp_cont Waste stream

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Bis(difluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-Bis(difluoromethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.